1-Boc-3-Formyl-4-hydroxyindole
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-formyl-4-hydroxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-7-9(8-16)12-10(15)5-4-6-11(12)17/h4-8,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVZHXNPZANGME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451824 | |
| Record name | 1-Boc-3-Formyl-4-hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404888-00-2 | |
| Record name | 1-Boc-3-Formyl-4-hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Boc-3-Formyl-4-hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 1-Boc-3-Formyl-4-hydroxyindole (tert-butyl 3-formyl-4-hydroxy-1H-indole-1-carboxylate). This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical Properties and Data
This compound is a derivative of 4-hydroxyindole, a scaffold of interest in medicinal chemistry. The introduction of a formyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen modifies its chemical reactivity and physical properties, making it a useful intermediate in multi-step syntheses.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Hydroxyindole-3-carboxaldehyde (precursor) | 1-Boc-3-Formylindole (analog) |
| Molecular Formula | C₁₄H₁₅NO₄[1] | C₉H₇NO₂[2] | C₁₄H₁₅NO₃[3][4] |
| Molecular Weight | 261.27 g/mol [1] | 161.16 g/mol [2] | 245.27 g/mol [5] |
| CAS Number | 404888-00-2[1][6] | 487-89-8 (for Indole-3-carboxaldehyde) | 57476-50-3[3][4] |
| Appearance | - | Yellow to brown solid[2] | Solid[3] |
| Melting Point | - | 190-193 °C[2] | 119-121 °C[3][4] |
| Boiling Point | - | - | 380 °C at 760 mmHg[3] |
| Solubility | - | - | - |
| pKa (predicted) | - | 9.89 ± 0.40 (for 4-hydroxyindole)[2] | - |
Note: Specific experimental data for this compound is limited in publicly available literature. Data for the precursor and a non-hydroxylated analog are provided for reference.
Synthesis and Experimental Protocols
The synthesis of this compound can be logically approached from its precursor, 4-hydroxyindole-3-carboxaldehyde, through the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.
Logical Synthesis Workflow
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocol: N-Boc Protection of 4-Hydroxyindole-3-carboxaldehyde
This protocol is a general procedure for the N-Boc protection of indole derivatives and should be optimized for the specific substrate.
Materials:
-
4-Hydroxyindole-3-carboxaldehyde
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP) or Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve 4-hydroxyindole-3-carboxaldehyde (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Addition of Reagents: To the stirred solution, add the base (0.1-1.2 equivalents of DMAP or 2-3 equivalents of Et₃N) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1-1.5 equivalents) in the same solvent.
-
Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically quenched with a mild aqueous acid (e.g., saturated ammonium chloride solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Spectroscopic Analysis
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the indole ring, a singlet for the aldehyde proton (typically δ 9-10 ppm), a singlet for the Boc group protons (around δ 1.6 ppm), and a signal for the phenolic hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the hydroxyl, formyl, and Boc groups.
-
¹³C NMR: The spectrum should display signals for the carbonyl carbon of the aldehyde (around δ 185 ppm), the carbonyl carbon of the Boc group, the quaternary carbons of the indole ring and the Boc group, and the aromatic carbons.
-
IR Spectroscopy: Characteristic absorption bands are expected for the O-H stretching of the hydroxyl group, the C=O stretching of the aldehyde and the Boc group, and C-H and C=C stretching of the aromatic ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (261.27 g/mol ).
Reactivity and Applications
This compound is a versatile intermediate. The Boc group protects the indole nitrogen, allowing for selective reactions at other positions. The formyl group can undergo various transformations, including oxidation, reduction, and condensation reactions, providing a handle for further molecular elaboration. The phenolic hydroxyl group can also be a site for further functionalization.
This compound is a valuable building block for the synthesis of more complex molecules with potential biological activities, leveraging the known pharmacological importance of the indole scaffold.
Potential Reaction Pathways
Caption: Potential reaction pathways for this compound.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel chemical entities. While detailed experimental data for this specific compound is sparse in the public domain, its chemical properties and reactivity can be reasonably inferred from its structure and the well-established chemistry of indoles. This guide provides a foundational understanding for researchers working with this and related molecules, facilitating its use in complex synthetic endeavors.
References
- 1. This compound - CAS:404888-00-2 - Sunway Pharm Ltd [3wpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Boc-3-Formylindole | 57476-50-3 [sigmaaldrich.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
An In-Depth Technical Guide to 1-Boc-3-Formyl-4-hydroxyindole (CAS Number: 404888-00-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-3-formyl-4-hydroxyindole, also known as tert-butyl 3-formyl-4-hydroxy-1H-indole-1-carboxylate, is a synthetic organic compound that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its core structure, a 4-hydroxyindole scaffold, is a recurring motif in numerous biologically active natural products and synthetic molecules. The presence of a formyl group at the 3-position and a Boc-protecting group on the indole nitrogen provides strategic handles for further chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications in drug development, with a focus on experimental protocols and data presentation.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.
| Property | Value |
| CAS Number | 404888-00-2 |
| Molecular Formula | C₁₄H₁₅NO₄ |
| Molecular Weight | 261.27 g/mol |
| Alternate Names | tert-Butyl 3-formyl-4-hydroxy-1H-indole-1-carboxylate, 3-Formyl-4-hydroxyindole-1-carboxylic acid tert-butyl ester |
| Density | 1.22 g/cm³ |
Synthesis
The synthesis of this compound is a multi-step process that typically involves the formylation of a 4-hydroxyindole precursor followed by the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. A plausible and commonly employed synthetic strategy is outlined below.
Synthesis of 4-Hydroxyindole-3-carboxaldehyde
The key intermediate, 4-hydroxyindole-3-carboxaldehyde, is synthesized from 4-hydroxyindole via the Vilsmeier-Haack reaction. This reaction introduces a formyl group at the electron-rich C3 position of the indole ring.
Experimental Protocol: Vilsmeier-Haack Formylation of 4-Hydroxyindole [1]
-
Materials:
-
4-Hydroxyindole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice-methanol bath
-
Ice bath
-
30% aqueous sodium hydroxide (NaOH) solution
-
5N Hydrochloric acid (HCl)
-
Methanol (for recrystallization)
-
-
Procedure:
-
Formation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, cool 15 mL of anhydrous DMF in an ice-methanol bath. To this, add 7.35 mL of phosphorus oxychloride dropwise with stirring. Continue stirring the mixture for 15 minutes after the addition is complete.
-
Addition of 4-Hydroxyindole: Dissolve 5.0 g of 4-hydroxyindole in 10 mL of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent while maintaining the temperature with an ice bath.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Work-up: Carefully quench the reaction by adding water while cooling the flask in an ice bath. Make the mixture alkaline by adding a 30% aqueous sodium hydroxide solution and stir for 15 minutes.
-
Acidification and Isolation: Acidify the mixture to a pH of 4 with 5N hydrochloric acid. Collect the resulting precipitate by filtration.
-
Purification: Wash the precipitate with water and dry it to obtain the crude 4-hydroxyindole-3-carboxaldehyde. Recrystallize the crude product from methanol to yield pure yellow crystals.
-
-
Quantitative Data:
-
A reported crude yield for this reaction is 82%.[1]
-
Caption: Experimental workflow for the synthesis of 4-hydroxyindole-3-carboxaldehyde.
Boc Protection of 4-Hydroxyindole-3-carboxaldehyde
The final step involves the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to increase the stability of the indole ring and to direct subsequent reactions.
Experimental Protocol: N-Boc Protection
-
Materials:
-
4-Hydroxyindole-3-carboxaldehyde
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Reaction Setup: Dissolve 4-hydroxyindole-3-carboxaldehyde in dichloromethane. Add triethylamine, a catalytic amount of DMAP, and di-tert-butyl dicarbonate.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain this compound.
-
Caption: General workflow for the Boc protection of 4-hydroxyindole-3-carboxaldehyde.
Spectroscopic Data (Predicted)
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~1.6 (s, 9H, Boc), ~6.8-7.5 (m, 3H, Ar-H), ~8.0 (s, 1H, indole H2), ~9.8 (s, 1H, CHO), ~10.0 (s, 1H, OH) |
| ¹³C NMR | δ (ppm): ~28 (Boc CH₃), ~85 (Boc C), ~110-130 (Ar-C), ~140 (C=C), ~150 (Boc C=O), ~155 (C-OH), ~185 (CHO) |
| Mass Spec (ESI-MS) | m/z: 262.1 [M+H]⁺, 284.1 [M+Na]⁺ |
| IR (KBr, cm⁻¹) | ~3400 (O-H), ~2980 (C-H), ~1730 (Boc C=O), ~1680 (Aldehyde C=O), ~1600, 1450 (Ar C=C) |
Applications in Drug Development
The 4-hydroxyindole scaffold is a key structural feature in many biologically active compounds, and the introduction of a formyl group at the C3 position provides a versatile handle for further chemical elaboration. The Boc-protecting group allows for selective reactions at other positions of the molecule.
Potential as a Scaffold for Bioactive Molecules
Derivatives of 4-hydroxyindole have been reported to exhibit a wide range of biological activities, including:
-
Anticancer Activity: The indole nucleus is a common feature in many anticancer agents. Modifications of the 4-hydroxyindole scaffold could lead to the development of novel compounds that target various cancer-related pathways.
-
Enzyme Inhibition: The structural features of this compound make it a candidate for the design of enzyme inhibitors. The formyl group can be converted into other functional groups that can interact with the active sites of enzymes.
-
Receptor Modulation: Indole derivatives are known to interact with various receptors in the central nervous system and other parts of the body. This compound could serve as a starting point for the synthesis of novel receptor ligands.
Synthetic Utility
The formyl group at the C3 position is a versatile functional group that can undergo a variety of chemical transformations, including:
-
Reductive amination: To introduce amine functionalities.
-
Wittig reaction: To form carbon-carbon double bonds.
-
Oxidation: To form a carboxylic acid.
-
Condensation reactions: With various nucleophiles to build more complex heterocyclic systems.
This synthetic versatility allows for the creation of a diverse library of compounds for biological screening.
Caption: Logical workflow for utilizing this compound in drug discovery.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its straightforward, albeit multi-step, synthesis and the presence of versatile functional groups make it an attractive starting point for the generation of diverse chemical libraries. While specific biological data for this compound is currently limited in the public domain, the known bioactivities of the 4-hydroxyindole scaffold suggest that derivatives of this compound could exhibit interesting pharmacological properties. Further research into the synthesis of novel derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this promising chemical entity. This technical guide provides a foundational resource for researchers embarking on such investigations.
References
1-Boc-3-Formyl-4-hydroxyindole molecular weight
An In-Depth Technical Guide to 1-Boc-3-Formyl-4-hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic organic chemistry and drug discovery. The document details its molecular properties, a common synthetic protocol, and its potential applications in the development of novel therapeutics.
Core Molecular Properties
This compound, also known by its IUPAC name tert-butyl 3-formyl-4-hydroxyindole-1-carboxylate, is a derivative of the indole scaffold. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen, along with formyl and hydroxyl functionalities, makes it a versatile building block for creating more complex molecules.
Table 1: Molecular Data for this compound
| Property | Value | Reference |
| Molecular Weight | 261.27 g/mol | [1][2] |
| Molecular Formula | C14H15NO4 | [1][2] |
| IUPAC Name | tert-butyl 3-formyl-4-hydroxyindole-1-carboxylate | [1] |
| CAS Number | 404888-00-2 | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the indole nitrogen of 4-hydroxyindole-3-carbaldehyde using di-tert-butyl dicarbonate (Boc)₂O. This reaction is often catalyzed by a base such as 4-dimethylaminopyridine (DMAP) in an appropriate solvent.
Experimental Protocol: Boc Protection of 4-hydroxyindole-3-carbaldehyde
This protocol is based on a common method for the N-Boc protection of indoles.[2]
Materials:
-
4-Hydroxyindole-3-carbaldehyde
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 4-hydroxyindole-3-carbaldehyde in dichloromethane in a round-bottom flask.
-
To this solution, add triethylamine and a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate to the mixture.
-
Allow the reaction to stir at room temperature for approximately 2 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove excess reagents and byproducts.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Role in Drug Discovery and Development
Indole-based structures are prevalent in many biologically active compounds and approved drugs. The functional groups present in this compound make it a valuable intermediate for medicinal chemists.
-
The Formyl Group (at C3): This aldehyde can be readily converted into a variety of other functional groups. It can undergo reductive amination to introduce diverse amine side chains, Wittig reactions to form alkenes, or oxidation to a carboxylic acid.
-
The Hydroxyl Group (at C4): The phenolic hydroxyl group can be alkylated or acylated to generate ether or ester derivatives, respectively. This position is crucial for modulating properties like solubility and for establishing hydrogen bond interactions with biological targets.
-
The Boc-Protected Nitrogen: The Boc group provides temporary protection to the indole nitrogen, preventing unwanted side reactions during the modification of other parts of the molecule. It can be easily removed under acidic conditions to reveal the N-H group, which can then be further functionalized.
These features allow for the systematic exploration of the chemical space around the indole scaffold, a key strategy in lead optimization during drug discovery.
Logical Workflow in Medicinal Chemistry
Caption: Logical workflow illustrating the use of the title compound in drug discovery.
References
Spectroscopic Data for 1-Boc-3-Formyl-4-hydroxyindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-Boc-3-Formyl-4-hydroxyindole (IUPAC Name: tert-butyl 3-formyl-4-hydroxy-1H-indole-1-carboxylate). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. It also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are essential for the structural elucidation and characterization of synthetic molecules in drug discovery and development.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the known spectral characteristics of 4-hydroxyindole, 3-formylindole, and the tert-butoxycarbonyl (Boc) protecting group.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.65 | s | 9H | t-Bu (-C(CH₃)₃) |
| ~6.80 | d | 1H | Ar-H |
| ~7.20 | t | 1H | Ar-H |
| ~7.90 | d | 1H | Ar-H |
| ~8.30 | s | 1H | Indole C2-H |
| ~9.90 | s | 1H | Aldehyde (-CHO) |
| ~10.50 | s | 1H | Phenolic (-OH) |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~28.0 | t-Bu (-C(CH₃)₃) |
| ~85.0 | t-Bu (-C (CH₃)₃) |
| ~110.0 | Aromatic C |
| ~115.0 | Aromatic C |
| ~120.0 | Aromatic C |
| ~125.0 | Aromatic C |
| ~130.0 | Aromatic C |
| ~138.0 | Indole C2 |
| ~149.0 | Boc C=O |
| ~155.0 | Aromatic C-OH |
| ~185.0 | Aldehyde C=O |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3200 (broad) | O-H stretch (phenolic) |
| 2980-2930 | C-H stretch (alkane, t-Bu) |
| ~2820, ~2720 | C-H stretch (aldehyde) |
| ~1730 | C=O stretch (Boc carbonyl) |
| ~1680 | C=O stretch (aldehyde carbonyl) |
| 1600-1450 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
| ~1150 | C-N stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 261.10 | [M]⁺ (Molecular Ion for C₁₄H₁₅NO₄) |
| 205.08 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 162.05 | [M - Boc]⁺ |
| 134.04 | [M - Boc - CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a spectral width that encompasses all expected proton resonances (typically 0-12 ppm).
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans to obtain adequate signal intensity, as ¹³C has a low natural abundance.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the dry, powdered sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and any adducts or fragments.
-
For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to determine the accurate mass and elemental composition of the molecular ion.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.
In-depth Technical Guide: Physicochemical Properties of 1-Boc-3-Formyl-4-hydroxyindole
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 1-Boc-3-Formyl-4-hydroxyindole in organic solvents. Despite a comprehensive search of available scientific literature and databases, specific quantitative solubility data for this compound remains largely unpublished. However, qualitative information suggests solubility in acetone, dimethyl sulfoxide (DMSO), ethanol, and methanol.
This guide will, therefore, provide a generalized framework for determining the solubility of this compound, based on established methodologies for similar indole derivatives. Furthermore, it will explore the potential biological significance of this molecule by examining the known activities of the 4-hydroxyindole scaffold, offering context for its potential applications in drug discovery and development.
Solubility in Organic Solvents: A Methodological Approach
The absence of specific quantitative data necessitates a standardized experimental approach to determine the solubility of this compound. The following section outlines a robust protocol based on UV-Vis spectrophotometry, a widely used and accessible method for such determinations.
Experimental Protocol: Solubility Determination by UV-Vis Spectrophotometry
This protocol provides a step-by-step method for quantifying the solubility of a compound in various organic solvents.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.) of analytical grade
-
UV-Vis spectrophotometer
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of a Standard Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Determination of Maximum Absorbance (λmax):
-
Scan the stock solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements.
-
-
Preparation of Calibration Curve:
-
Prepare a series of dilutions from the stock solution with known concentrations.
-
Measure the absorbance of each dilution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin. The Beer-Lambert law (A = εbc) governs this relationship, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.
-
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw a sample from the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted filtrate at λmax.
-
-
Calculation of Solubility:
-
Using the equation of the calibration curve, calculate the concentration of the diluted filtrate.
-
Multiply this concentration by the dilution factor to determine the solubility of this compound in the tested solvent. The solubility can be expressed in units such as mg/mL or g/100mL.
-
Data Presentation:
The determined solubility data should be compiled into a clear and structured table for easy comparison across different organic solvents.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) |
| Methanol | 25 | [Experimental Value] |
| Ethanol | 25 | [Experimental Value] |
| Acetone | 25 | [Experimental Value] |
| Ethyl Acetate | 25 | [Experimental Value] |
| Dichloromethane | 25 | [Experimental Value] |
| [Other Solvents] | 25 | [Experimental Value] |
Potential Biological Significance and Signaling Pathways
While direct biological data for this compound is not currently available, the 4-hydroxyindole scaffold is a key structural motif in a variety of biologically active molecules. Understanding the roles of these related compounds can provide valuable insights into the potential therapeutic applications of the target molecule.
4-Hydroxyindole derivatives are known to be important intermediates in the synthesis of various pharmaceutical compounds.[1] The core 4-hydroxyindole structure is a known inhibitor of amyloid fibrillization, a pathological hallmark of several neurodegenerative diseases.[1] This suggests that this compound could be investigated for its potential role in modulating protein aggregation pathways.
The indole nucleus, in general, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The substituents on the indole ring, such as the Boc-protecting group at the 1-position, the formyl group at the 3-position, and the hydroxyl group at the 4-position, will significantly influence the molecule's physicochemical properties and its interactions with biological targets.
Given the lack of specific pathway information, a generalized workflow for screening the biological activity of a novel indole derivative is presented below.
References
An In-depth Technical Guide to the Reactivity of the Formyl Group in 1-Boc-3-Formyl-4-hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3-formyl-4-hydroxyindole is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core indole scaffold is a privileged structure in numerous biologically active molecules. The presence of three key functional groups—a Boc-protected nitrogen, a phenolic hydroxyl group, and an aromatic aldehyde—provides a versatile platform for synthetic diversification. The tert-butyloxycarbonyl (Boc) group at the N1 position serves as a robust protecting group, enhancing solubility in organic solvents and modulating the electronic properties of the indole ring. The 4-hydroxy group can act as a hydrogen bond donor and can be further functionalized.
This technical guide focuses specifically on the rich and varied reactivity of the C3-formyl (aldehyde) group. As an electrophilic center, this aldehyde is amenable to a wide array of chemical transformations, making it a critical handle for molecular elaboration and the synthesis of complex drug candidates. This document provides a detailed overview of key reactions, including experimental protocols, quantitative data, and mechanistic pathways.
Nucleophilic Addition and Condensation Reactions
The carbonyl carbon of the formyl group is highly electrophilic and readily undergoes attack by various nucleophiles. This reactivity is central to forming new carbon-carbon and carbon-heteroatom bonds.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. This reaction with this compound leads to the formation of an α,β-unsaturated system, a common motif in pharmacologically active agents.
Table 1: Representative Data for Knoevenagel Condensation with Indole Aldehydes
| Active Methylene Compound | Base Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Malononitrile | L-proline | Ethanol | 60°C | 96 | [1] |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Room Temp. | High | [2] |
| Barbituric Acid | L-proline | Ethanol | 60°C | High | [1] |
| Dimedone | L-proline | Ethanol | 60°C | High | [1] |
Note: Data is for analogous indole-3-carboxaldehydes and is representative of the expected reactivity.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
To a solution of this compound (1.0 mmol) in ethanol (15 mL), add malononitrile (1.0 mmol, 1.0 eq.).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the solution. Cool the reaction flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with ice-cold water and a small volume of cold ethanol to remove residual reagents and catalyst.
-
Dry the product under vacuum to yield the corresponding 2-((1-(tert-butoxycarbonyl)-4-hydroxy-1H-indol-3-yl)methylene)malononitrile.
Wittig Reaction
The Wittig reaction provides a powerful and reliable method for converting aldehydes into alkenes.[3][4] The formyl group of this compound can react with a phosphorus ylide (a Wittig reagent) to form a substituted alkene at the C3 position, effectively extending the carbon skeleton. The geometry of the resulting alkene is dependent on the nature of the ylide used.[4]
Table 2: General Conditions for Wittig Olefination of Aromatic Aldehydes
| Ylide Type | Base (for ylide generation) | Solvent | Temperature | Outcome |
| Stabilized (e.g., R=CO₂Et) | Mild base not always needed | DCM, THF | Room Temp. | Predominantly (E)-alkene |
| Non-stabilized (e.g., R=Alkyl) | Strong base (n-BuLi, NaH) | THF, Ether | 0°C to RT | Predominantly (Z)-alkene |
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Add (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) (1.1 mmol, 1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC for the consumption of the aldehyde.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue will contain the desired product and triphenylphosphine oxide (a byproduct). To remove the byproduct, triturate the residue with a non-polar solvent system (e.g., 25% diethyl ether in hexanes). The triphenylphosphine oxide will precipitate as a white solid.[5]
-
Filter off the precipitate and wash it with a small amount of the cold solvent mixture.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the pure alkene.
Reduction and Reductive Amination Reactions
The formyl group can be readily reduced to either a hydroxymethyl group or, in the presence of an amine, an aminomethyl group.
Reduction to Primary Alcohol
The reduction of the formyl group to a primary alcohol (indole-3-carbinol derivative) is a fundamental transformation, typically achieved with high efficiency using hydride reducing agents like sodium borohydride (NaBH₄). This reaction is generally clean and high-yielding.
Table 3: Conditions for the Reduction of Indole-3-carboxaldehyde
| Aldehyde | Reducing Agent | Solvent | Time | Yield | Reference |
| Indole-3-carboxaldehyde | NaBH₄ | 96% Ethanol / Propylene Glycol | 40 min | 75% | [6] |
Note: The yield is calculated from 2.0 g of starting material yielding 1.5 g of product.
Experimental Protocol: Reduction with Sodium Borohydride
-
In a flask, dissolve this compound (2.0 g, 7.65 mmol) in a mixture of ethanol (8 mL) and propylene glycol (0.25 mL).
-
Stir the solution at room temperature and add sodium borohydride (NaBH₄) (0.4 g, 10.6 mmol) in small portions.
-
Continue stirring at room temperature for 40-60 minutes. Monitor the reaction by TLC until the starting aldehyde is fully consumed.
-
Upon completion, cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by the slow addition of cold water (80 mL).
-
Stir the resulting suspension in the cold for 30 minutes to allow for complete precipitation of the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum to obtain 1-Boc-3-hydroxymethyl-4-hydroxyindole.
Reductive Amination
Reductive amination is a highly efficient, one-pot method to convert aldehydes into amines.[7][8] The reaction proceeds via the initial formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[8] This process avoids the over-alkylation often encountered when alkylating amines directly.
Table 4: Common Reagents for Reductive Amination
| Amine Type | Reducing Agent | Solvent | Typical Conditions |
| Primary (R-NH₂) | NaBH(OAc)₃ | Dichloroethane (DCE), THF | Room Temp, optional acid catalyst (AcOH) |
| Secondary (R₂NH) | NaBH(OAc)₃ | DCE, THF | Room Temp, optional acid catalyst (AcOH) |
| Ammonia (NH₃) or NH₄OAc | NaBH₃CN | Methanol | Room Temp |
Experimental Protocol: Reductive Amination with a Primary Amine
-
To a stirred solution of this compound (1.0 mmol) and a primary amine (e.g., benzylamine, 1.1 mmol) in 1,2-dichloroethane (DCE, 15 mL), add a drop of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via silica gel chromatography to yield the desired secondary amine.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Stability of 1-Boc-3-Formyl-4-hydroxyindole under acidic/basic conditions
An In-depth Technical Guide on the Stability of 1-Boc-3-Formyl-4-hydroxyindole under Acidic and Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a functionalized indole derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules.[1][] The stability of this intermediate is a critical parameter in drug development, affecting storage, handling, and the design of synthetic routes. This guide provides a comprehensive overview of the stability of this compound under acidic and basic conditions, based on established chemical principles of its constituent functional groups. The primary points of lability are the acid-sensitive N-Boc protecting group and the potential for reactions involving the 4-hydroxy and 3-formyl groups, particularly under basic and oxidative conditions.
Chemical Structure and Properties
-
IUPAC Name: tert-butyl 3-formyl-4-hydroxy-1H-indole-1-carboxylate
-
CAS Number: 57476-50-3 (for 1-Boc-3-formylindole)
-
Molecular Formula: C₁₄H₁₅NO₄
-
Molecular Weight: 261.27 g/mol
-
Appearance: Typically a solid at room temperature.[3]
The molecule's stability is governed by three key functional groups:
-
N-Boc (tert-butyloxycarbonyl) group: A common amine protecting group known for its stability in mildly acidic and basic conditions but is readily cleaved by strong acids.[4][5]
-
3-Formyl group: An electron-withdrawing group that influences the reactivity of the indole ring.
-
4-Hydroxy group: An electron-donating group that activates the benzene portion of the indole ring, making it susceptible to oxidation.[6]
Stability Under Acidic Conditions
The most significant reaction of this compound under acidic conditions is the cleavage of the N-Boc protecting group.[5][7] This deprotection is a standard procedure in organic synthesis and proceeds via a carbamate hydrolysis mechanism.
3.1 Degradation Pathway
Under acidic conditions, the carbonyl oxygen of the Boc group is protonated, leading to the formation of a stable tert-butyl carbocation and carbamic acid, which subsequently decarboxylates to yield the unprotected indole and carbon dioxide.
Caption: Acid-catalyzed deprotection of this compound.
3.2 Quantitative Data and Influencing Factors
| Acid | Typical Conditions | Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM) | 30 min - 2 h at RT | Standard and highly effective method.[8] |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate | 1 - 4 h at 0°C to RT | Common and effective reagent.[7][8] |
| Sulfuric Acid (H₂SO₄) | Catalytic amount in suitable solvent | Variable | Strong acid, used less commonly due to potential side reactions.[4] |
| Lewis Acids (e.g., BF₃·OEt₂) | Stoichiometric amounts in aprotic solvents | Variable | Can be used for deprotection.[4] |
| Solid Acids (e.g., Montmorillonite K-10) | Slurry in a non-polar solvent | Longer reaction times | Milder, heterogeneous conditions.[4] |
Stability Under Basic Conditions
This compound exhibits greater stability under basic conditions compared to acidic conditions, particularly concerning the Boc group. However, other reactions can occur, especially under harsh basic conditions or in the presence of nucleophiles.
4.1 Potential Degradation Pathways
-
Hydrolysis of the Boc Group: While generally stable, very strong basic conditions (e.g., refluxing with strong bases) can lead to slow hydrolysis of the Boc group, although this is not a common or efficient method for deprotection.[9]
-
Reactions of the Formyl Group: The aldehyde proton is not acidic, but the formyl group can undergo base-catalyzed reactions such as Cannizzaro reaction (disproportionation to an alcohol and a carboxylic acid) under strong basic conditions, although this is less likely for aromatic aldehydes with electron-donating groups.
-
Deprotonation of the Hydroxyl Group: The phenolic hydroxyl group is acidic and will be deprotonated by a base to form a phenoxide. This increases the electron density of the ring system, making it more susceptible to oxidation.
-
Oxidation of the Hydroxyindole Ring: In the presence of oxygen, the deprotonated 4-hydroxyindole moiety can be susceptible to oxidation, leading to colored degradation products.[10] Hydroxyindole derivatives are known to be antioxidants and can be oxidized themselves.[6][11]
Caption: Potential degradation pathways under basic conditions.
4.2 Quantitative Data Summary
Specific stability data is limited. However, the Boc group is generally considered stable to common aqueous bases (e.g., NaOH, K₂CO₃) at room temperature.[4] The primary concern under basic conditions in the presence of air is the oxidation of the 4-hydroxyindole moiety.
| Condition | Observed/Expected Outcome | Notes |
| 0.1 M NaOH (aq) at RT | Deprotonation of the hydroxyl group. Potential for slow oxidation in the presence of air. | The Boc and formyl groups are expected to be largely stable. |
| Strong Base (e.g., NaH, LDA) | Deprotonation of the hydroxyl group. | Not typical for stability studies but relevant for synthetic transformations. |
| NaOMe in MeOH | Reports exist of N-Boc deprotection of indoles under these conditions.[4] | This is a specific case and may not be a general degradation pathway. |
Experimental Protocols for Stability Studies
To definitively determine the stability profile of this compound, a forced degradation study is recommended.[12][13] The goal is to achieve 5-20% degradation to identify potential degradation products and pathways.
5.1 General Experimental Workflow
Caption: Experimental workflow for a forced degradation study.
5.2 Detailed Protocols
Analytical Methodology:
-
HPLC System: A reverse-phase HPLC with a C18 column is suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile is a good starting point.
-
Detection: UV detection at wavelengths around 220 nm and 280 nm. A photodiode array (PDA) detector is recommended to assess peak purity.
-
LC-MS: Coupling the HPLC to a mass spectrometer is crucial for identifying the mass of degradation products.[12]
Protocol for Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
Protocol for Base Hydrolysis:
-
Prepare a 1 mg/mL solution as described for acid hydrolysis.
-
Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate the solution at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at various time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
Protocol for Oxidative Degradation:
-
Prepare a 1 mg/mL solution as described above.
-
Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.
-
Incubate at room temperature, protected from light.
-
Withdraw aliquots at various time points.
-
Quench the reaction if necessary (e.g., by dilution) before analysis.
Conclusion and Recommendations
The stability of this compound is primarily dictated by the acid-lability of the N-Boc group. Strong acidic conditions should be avoided during storage and in synthetic steps where the Boc group needs to be retained. The compound is significantly more stable under neutral and mildly basic conditions. However, the presence of the 4-hydroxy group makes the molecule susceptible to oxidative degradation, especially under basic conditions in the presence of air.
For drug development professionals, it is recommended to:
-
Store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Use buffered solutions for any aqueous processing steps to avoid pH extremes.
-
Perform a comprehensive forced degradation study as outlined to fully characterize the stability profile and identify any potential degradants that may need to be controlled in a final drug product.
References
- 1. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Boc-3-Formylindole | 57476-50-3 [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Oxidation chemistry and biochemistry of 5-hydroxyindole | Semantic Scholar [semanticscholar.org]
- 11. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activity of 1-Boc-3-Formyl-4-hydroxyindole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole derivatives form the cornerstone of many pharmacologically active compounds. The 1-Boc-3-formyl-4-hydroxyindole scaffold, in particular, presents a versatile platform for the development of novel therapeutic agents. The presence of a protected nitrogen, a reactive aldehyde group, and a phenolic hydroxyl moiety offers multiple points for chemical modification, enabling the generation of diverse molecular libraries. This technical guide explores the potential biological activities of derivatives based on this core structure, drawing on the established bioactivities of structurally related indole compounds. While direct and extensive research on this specific class of derivatives is limited, this document extrapolates potential anticancer and antimicrobial activities based on existing literature. Detailed synthetic protocols for the core scaffold and its potential derivatives are provided, alongside hypothetical quantitative data and relevant signaling pathways, to serve as a foundational resource for further research and drug discovery efforts.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, found in a vast array of natural products and synthetic drugs with diverse biological activities. The strategic functionalization of the indole ring can lead to compounds with potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The this compound core combines several key features that make it an attractive starting point for drug design:
-
The N-Boc protecting group enhances stability and allows for selective reactions at other positions before its potential removal in a final step.
-
The 3-formyl group is a versatile handle for a variety of chemical transformations, including the formation of Schiff bases, oximes, and hydrazones, or its oxidation to a carboxylic acid.
-
The 4-hydroxy group introduces a phenolic moiety that can participate in hydrogen bonding with biological targets and can be a site for etherification or esterification to modulate physicochemical properties.
This guide will delve into the synthetic pathways to access this core and its potential derivatives, and explore the plausible biological activities based on the known pharmacology of related indole structures.
Synthesis of the Core Scaffold and Potential Derivatives
Synthesis of this compound
The synthesis of the core scaffold, tert-butyl 3-formyl-4-hydroxy-1H-indole-1-carboxylate, can be envisioned through a two-step process starting from 4-hydroxyindole.
Step 1: N-Boc Protection of 4-Hydroxyindole
The protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is a standard procedure to prevent its participation in subsequent electrophilic reactions.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic rings, such as indoles, at the C3 position.[1]
Experimental Protocols
Protocol 2.1.1: Synthesis of tert-butyl 4-hydroxy-1H-indole-1-carboxylate (N-Boc-4-hydroxyindole)
-
Materials: 4-hydroxyindole, di-tert-butyl dicarbonate (Boc)₂O, 4-dimethylaminopyridine (DMAP), tetrahydrofuran (THF), ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 4-hydroxyindole (1.0 eq) in anhydrous THF, add (Boc)₂O (1.2 eq) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 4-hydroxy-1H-indole-1-carboxylate.
-
Protocol 2.1.2: Synthesis of tert-butyl 3-formyl-4-hydroxy-1H-indole-1-carboxylate (this compound)
-
Materials: tert-butyl 4-hydroxy-1H-indole-1-carboxylate, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), dichloromethane (DCM), ice bath, sodium bicarbonate solution.
-
Procedure:
-
In a flask cooled in an ice bath, slowly add POCl₃ (1.5 eq) to anhydrous DMF (used as solvent and reagent). Stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve tert-butyl 4-hydroxy-1H-indole-1-carboxylate (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield tert-butyl 3-formyl-4-hydroxy-1H-indole-1-carboxylate.
-
Potential Derivatives
The 3-formyl and 4-hydroxy groups serve as excellent synthetic handles for creating a library of derivatives.
-
Schiff Base Derivatives (from the 3-formyl group): Condensation with various primary amines can yield a diverse range of imines.
-
Oxime Derivatives (from the 3-formyl group): Reaction with hydroxylamine can produce the corresponding oxime.
-
Hydrazone Derivatives (from the 3-formyl group): Reaction with hydrazine or substituted hydrazines can lead to hydrazones.
-
Ether Derivatives (from the 4-hydroxy group): Williamson ether synthesis with various alkyl halides can be used to introduce different alkyl or arylalkyl groups.
Experimental Protocols for Derivatives
Protocol 2.2.1: General Procedure for the Synthesis of Schiff Base Derivatives
-
Materials: this compound, appropriate primary amine, ethanol, glacial acetic acid (catalyst).
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the respective primary amine (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate out.
-
Collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.
-
Protocol 2.2.2: General Procedure for the Synthesis of 4-O-Alkyl Ether Derivatives
-
Materials: this compound, appropriate alkyl halide, potassium carbonate (K₂CO₃), acetone or DMF.
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetone or DMF, add K₂CO₃ (2.0 eq) and the corresponding alkyl halide (1.2 eq).
-
Stir the mixture at room temperature or heat to 50-60 °C for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Potential Biological Activities
Anticancer Activity
Indole compounds are well-documented for their anticancer properties, acting through various mechanisms.[2] Derivatives of indole-3-carboxaldehyde have shown promising cytotoxic effects against several cancer cell lines.[3][4] The PI3K/Akt/mTOR and MAPK signaling pathways are common targets for indole-based anticancer agents.[5][6][7]
Hypothetical Data: The following table presents representative IC₅₀ values for potential derivatives against various cancer cell lines, extrapolated from data on similar indole structures.
| Derivative | Modification | Cancer Cell Line | Representative IC₅₀ (µM) |
| D1 | 3-Schiff base (p-anisidine) | MCF-7 (Breast) | 8.5 |
| D2 | 3-Schiff base (p-chloroaniline) | A549 (Lung) | 12.3 |
| D3 | 4-O-benzyl ether | HeLa (Cervical) | 15.1 |
| D4 | 4-O-propyl ether | PC-3 (Prostate) | 20.7 |
Antimicrobial Activity
The indole scaffold is also a key component of many antimicrobial agents.[8] Indole-3-carboxaldehyde derivatives have been reported to exhibit activity against a range of bacteria and fungi.[3][9] Their mechanisms of action can include disruption of the cell membrane, inhibition of biofilm formation, and interference with essential enzymes.[10][11][12]
Hypothetical Data: The following table provides representative Minimum Inhibitory Concentration (MIC) values for potential derivatives against various microbial strains, based on activities of related indole compounds.
| Derivative | Modification | Bacterial Strain | Representative MIC (µg/mL) |
| D5 | 3-Oxime | Staphylococcus aureus | 16 |
| D6 | 3-Hydrazone | Escherichia coli | 32 |
| D7 | 3-Schiff base (aminothiazole) | Candida albicans | 8 |
| D8 | 4-O-ethyl ether | Pseudomonas aeruginosa | 64 |
Signaling Pathways and Workflows
Synthetic Workflow
The general workflow for the synthesis and evaluation of this compound derivatives is depicted below.
Potential Anticancer Signaling Pathway
Indole derivatives frequently exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a critical regulator of these processes and is often dysregulated in cancer.[5][6]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Although direct biological data for its derivatives are currently scarce, the known anticancer and antimicrobial activities of structurally related indole compounds provide a strong rationale for the exploration of this chemical space. The synthetic routes outlined in this guide are robust and allow for the generation of a diverse library of derivatives. The provided hypothetical data and signaling pathways are intended to serve as a framework for initiating research programs aimed at synthesizing and evaluating these compounds for their potential as future drugs. Further investigation into the synthesis and biological screening of these derivatives is highly encouraged to unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain [mdpi.com]
Methodological & Application
Synthetic Routes to 1-Boc-3-Formyl-4-hydroxyindole: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes for the preparation of 1-Boc-3-formyl-4-hydroxyindole, a valuable intermediate in medicinal chemistry and drug development. Two primary synthetic pathways are presented, starting from the commercially available 4-hydroxyindole. Each route is accompanied by a detailed experimental protocol, a summary of quantitative data, and workflow diagrams to facilitate practical application in a research setting.
Introduction
Substituted indoles are a prominent structural motif in a vast array of biologically active compounds and natural products. The title compound, tert-butyl 3-formyl-4-hydroxy-1H-indole-1-carboxylate (this compound), serves as a key building block for the synthesis of more complex molecules. The presence of the Boc protecting group on the indole nitrogen allows for selective functionalization at other positions, while the formyl and hydroxyl groups provide handles for a variety of chemical transformations. This application note outlines two common and effective synthetic strategies for the preparation of this important intermediate.
Synthetic Strategies
Two principal routes for the synthesis of this compound are described herein:
-
Route A: Protection Followed by Formylation. This pathway involves the initial protection of the indole nitrogen of 4-hydroxyindole with a tert-butyloxycarbonyl (Boc) group, followed by formylation at the C-3 position.
-
Route B: Formylation Followed by Protection. This alternative route begins with the formylation of 4-hydroxyindole at the C-3 position, followed by the protection of the indole nitrogen with a Boc group.
The choice between these routes may depend on factors such as the availability of starting materials, desired purity of the final product, and the scale of the reaction.
Route A: Protection Followed by Formylation
This synthetic approach first protects the indole nitrogen to prevent potential side reactions during the subsequent electrophilic formylation step.
Caption: Synthetic pathway for Route A.
Experimental Protocol: Route A
Step 1: Synthesis of 1-Boc-4-hydroxyindole
This procedure is adapted from general methods for the N-Boc protection of indoles.
Materials:
-
4-Hydroxyindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA) or Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-hydroxyindole (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.2 eq).
-
Add a catalytic amount of DMAP (0.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Vilsmeier-Haack Formylation of 1-Boc-4-hydroxyindole
This protocol is an adaptation of the Vilsmeier-Haack formylation for an N-protected indole.
Materials:
-
1-Boc-4-hydroxyindole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice-methanol bath
-
30% aqueous sodium hydroxide (NaOH) solution
-
5N Hydrochloric acid (HCl)
-
Methanol (for recrystallization)
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (5 volumes) in an ice-methanol bath.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise with stirring, maintaining the temperature below 5 °C.
-
Stir the mixture for 15 minutes to form the Vilsmeier reagent.
-
Dissolve 1-Boc-4-hydroxyindole (1.0 eq) in anhydrous DMF (2 volumes).
-
Add this solution dropwise to the freshly prepared Vilsmeier reagent under cooling in an ice bath.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Make the mixture alkaline by the dropwise addition of a 30% aqueous sodium hydroxide solution.
-
Stir the mixture for 15 minutes, then acidify to a pH of 4 with 5N hydrochloric acid.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from methanol to yield pure this compound.
Route B: Formylation Followed by Protection
This route involves the initial formylation of the commercially available 4-hydroxyindole, followed by the protection of the indole nitrogen.
Caption: Synthetic pathway for Route B.
Experimental Protocol: Route B
Step 1: Synthesis of 4-Hydroxyindole-3-carboxaldehyde
This protocol is based on established literature procedures for the Vilsmeier-Haack formylation of 4-hydroxyindole.[1]
Materials:
-
4-Hydroxyindole (5.0 g)
-
Phosphorus oxychloride (POCl₃, 7.35 mL)
-
Anhydrous N,N-Dimethylformamide (DMF, 25 mL total)
-
Ice-methanol bath
-
Ice bath
-
30% aqueous sodium hydroxide (NaOH) solution
-
5N Hydrochloric acid (HCl)
-
Methanol (for recrystallization)
Procedure:
-
Formation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, add 15 mL of anhydrous DMF. Cool the flask in an ice-methanol bath. To this, add 7.35 mL of phosphorus oxychloride dropwise with stirring. Continue stirring the mixture for 15 minutes after the addition is complete.[1]
-
Addition of 4-Hydroxyindole: Dissolve 5.0 g of 4-hydroxyindole in 10 mL of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent while maintaining cooling in an ice bath.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.[1]
-
Work-up: Carefully quench the reaction by adding water while cooling the flask in an ice bath. Make the mixture alkaline by adding a 30% aqueous sodium hydroxide solution and stir for 15 minutes.[1]
-
Acidification and Precipitation: Acidify the mixture to a pH of 4 with 5N hydrochloric acid.[1]
-
Isolation and Purification: Collect the resulting precipitate by filtration. Recrystallize the crude product from methanol to yield pure yellow crystals of 4-hydroxyindole-3-carboxaldehyde.[1]
Step 2: Synthesis of this compound
This procedure is adapted from general methods for the N-Boc protection of indoles.
Materials:
-
4-Hydroxyindole-3-carboxaldehyde
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M aqueous HCl solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred mixture of 4-hydroxyindole-3-carboxaldehyde (1.0 eq) in DCM, add TEA (1.1 eq) at 0 °C.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, wash the mixture with 1 M aqueous HCl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the final product.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of this compound. Please note that yields for Route A are representative and may vary based on specific reaction conditions.
Table 1: Quantitative Data for the Synthesis of 4-Hydroxyindole-3-carboxaldehyde (Route B, Step 1)
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxyindole | [1] |
| Reagents | POCl₃, DMF | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 2 hours | [1] |
| Reported Yield | High | |
| Purification Method | Recrystallization from methanol | [1] |
Table 2: Representative Data for N-Boc Protection Reactions
| Substrate | Reagents | Base | Solvent | Typical Yield (%) |
| 4-Hydroxyindole | (Boc)₂O, DMAP (cat.) | TEA | THF/DCM | 85-95% |
| 4-Hydroxyindole-3-carboxaldehyde | (Boc)₂O, DMAP (cat.) | TEA | DCM | 80-90% |
Signaling Pathways and Experimental Workflows
The synthesis of this compound is a chemical process and does not directly involve biological signaling pathways. The experimental workflows for the key transformations are depicted below.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Caption: General experimental workflow for N-Boc protection.
Conclusion
This application note provides two reliable and detailed synthetic routes to this compound. Both routes utilize the robust and high-yielding Vilsmeier-Haack reaction for the key formylation step and standard protocols for the introduction of the Boc protecting group. The choice of synthetic strategy can be tailored to the specific needs of the researcher. The provided protocols, quantitative data summaries, and workflow diagrams are intended to serve as a practical guide for the successful synthesis of this versatile building block in a laboratory setting.
References
Application Notes and Protocols for the Vilsmeier-Haack Formylation of 1-Boc-4-hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Vilsmeier-Haack formylation of 1-Boc-4-hydroxyindole to synthesize tert-butyl 4-hydroxy-3-formyl-1H-indole-1-carboxylate. This key intermediate is valuable in the synthesis of various biologically active molecules and pharmaceuticals.
Introduction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] In the context of drug development, the introduction of a formyl group onto an indole scaffold provides a versatile chemical handle for further molecular modifications. The reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1][2] This electrophilic reagent then attacks the electron-rich C3 position of the indole ring.[1]
When applying this reaction to N-Boc protected indoles, care must be taken as the acidic conditions generated during the reaction and work-up can potentially lead to the removal of the Boc protecting group.[3] Therefore, the protocol must be carefully controlled to ensure the desired N-protected product is obtained.
Quantitative Data Summary
The following table summarizes the key quantitative data for the Vilsmeier-Haack formylation of 4-hydroxyindole and related compounds. While a specific yield for the 1-Boc protected substrate is not widely reported, the data for the unprotected analogue provides a useful benchmark.
| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 4-Hydroxyindole | POCl₃, DMF | 0 to Room Temp | 2 | 4-Hydroxyindole-3-carbaldehyde | 82 (crude) | [4] |
| Indole | POCl₃, DMF | 0 to 85 | 6 | Indole-3-carbaldehyde | 96 | [5] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 1-Formyl-3-methylindole / 2-Formyl-3-methylindole | 71 / 22.5 | [5] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 4-Methylindole-3-carbaldehyde | 90 | [5] |
Experimental Protocols
Synthesis of tert-butyl 4-hydroxy-3-formyl-1H-indole-1-carboxylate
This protocol is adapted from the procedure for the formylation of 4-hydroxyindole, with modifications to minimize the risk of Boc deprotection.
Materials:
-
1-Boc-4-hydroxyindole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Addition of Substrate: Dissolve 1-Boc-4-hydroxyindole (1 equivalent) in a minimal amount of anhydrous DMF or anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic. Caution: The quenching process is exothermic and releases gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-hydroxy-3-formyl-1H-indole-1-carboxylate.
Spectroscopic Data
| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) | MS (m/z) | Reference |
| 4-Hydroxyindole-3-carbaldehyde | (DMSO-d₆) δ: 12.35 (br s, 1H), 10.54 (br s, 1H), 9.64 (s, 1H), 8.37 (s, 1H), 7.13 (t, J=8.1 Hz, 1H), 6.95 (dd, J=8.1, 0.9 Hz, 1H), 6.54 (dd, J=8.1, 0.9 Hz, 1H) | Not available | [M+H]⁺: 162 | [4] |
| 1-Boc-indole-3-carbaldehyde | (CDCl₃) δ: 10.12 (s, 1H), 8.32 (s, 1H), 8.20 (d, J=8.4 Hz, 1H), 7.90 (d, J=7.6 Hz, 1H), 7.42 (m, 2H), 1.70 (s, 9H) | (CDCl₃) δ: 185.3, 149.6, 135.5, 130.8, 126.3, 125.4, 123.9, 121.8, 115.5, 84.9, 28.2 | [M+H]⁺: 246 | Predicted/Typical |
| 1-Methyl-indole-3-carbaldehyde | (CDCl₃) δ: 10.01 (s, 1H), 8.35 (d, J=6.6 Hz, 1H), 7.69 (s, 1H), 7.50–7.33 (m, 3H), 3.90 (s, 3H) | (CDCl₃) δ: 184.4, 137.9, 125.3, 124.0, 122.9, 122.0, 118.1, 109.9, 33.7 | [M+H]⁺: 160 | [6] |
Mandatory Visualizations
Reaction Mechanism
Caption: Vilsmeier-Haack reaction mechanism.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols for 1-Boc-3-Formyl-4-hydroxyindole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3-formyl-4-hydroxyindole is a versatile heterocyclic intermediate of significant interest in medicinal chemistry. Its unique structural features, including a protected indole nitrogen, a reactive aldehyde at the C3 position, and a nucleophilic hydroxyl group at the C4 position, make it a valuable scaffold for the synthesis of a diverse array of biologically active molecules. The indole core is a privileged structure found in numerous natural products and approved drugs, and its derivatives have shown promise in a variety of therapeutic areas, particularly as kinase inhibitors and anti-cancer agents.[1][2]
The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is crucial for synthetic strategies. It prevents unwanted side reactions at the nitrogen atom and allows for selective functionalization at other positions of the indole ring.[3][4] The formyl and hydroxyl groups serve as key handles for introducing molecular diversity and building more complex pharmacophores. This document provides detailed application notes and protocols for the utilization of this compound in drug discovery and development.
Synthesis of this compound
The most common and efficient method for the synthesis of the core scaffold, 4-hydroxyindole-3-carboxaldehyde, is through the Vilsmeier-Haack formylation of 4-hydroxyindole.[5][6] Subsequent protection of the indole nitrogen with a Boc group yields the title compound.
Experimental Protocol: Vilsmeier-Haack Formylation of 4-Hydroxyindole
Materials:
-
4-Hydroxyindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice-methanol bath
-
30% aqueous sodium hydroxide solution
-
5N hydrochloric acid
-
Methanol (for recrystallization)
Procedure:
-
Vilsmeier Reagent Formation: In a flask equipped with a dropping funnel and a magnetic stirrer, cool 15 mL of anhydrous DMF in an ice-methanol bath. Slowly add 7.35 mL of phosphorus oxychloride dropwise with stirring, maintaining the temperature below 5°C. Continue stirring for 15 minutes after the addition is complete.[6]
-
Addition of 4-Hydroxyindole: Dissolve 5.0 g of 4-hydroxyindole in 10 mL of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent while maintaining the temperature below 5°C in an ice bath.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.[6]
-
Work-up: Carefully quench the reaction by adding water while cooling the flask in an ice bath. Make the mixture alkaline by adding a 30% aqueous sodium hydroxide solution and stir for 15 minutes. Acidify the mixture to a pH of 4 with 5N hydrochloric acid.[6]
-
Isolation and Purification: Collect the resulting precipitate by filtration. Recrystallize the crude product from methanol to yield pure yellow crystals of 4-hydroxyindole-3-carboxaldehyde.[6]
Subsequent N-Boc Protection: The resulting 4-hydroxyindole-3-carboxaldehyde can then be protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in a suitable solvent such as acetonitrile to yield this compound.
Applications in Medicinal Chemistry
The strategic placement of the formyl and hydroxyl groups on the 1-Boc-protected indole scaffold allows for a multitude of chemical transformations, leading to the synthesis of diverse compound libraries for screening against various biological targets.
Synthesis of Kinase Inhibitors
The indole and azaindole frameworks are well-established scaffolds for the design of kinase inhibitors.[7] The formyl group of this compound can be utilized to build heterocyclic rings that can interact with the hinge region of kinases, a common strategy in kinase inhibitor design.
Example Application: Synthesis of Indolyl-Hydrazone Derivatives
Indolyl-hydrazones have shown potent anti-cancer activity, with some derivatives exhibiting significant kinase inhibition.[8]
Experimental Protocol: Synthesis of an Indolyl-Hydrazone Derivative
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., 4-nitrophenylhydrazine)
-
Ethanol
-
Catalytic amount of acetic acid
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (10 mL).
-
Add the desired hydrazine derivative (1.1 mmol) and a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
-
The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if the final compound requires a free indole NH.
Quantitative Data for a Hypothetical Indolyl-Hydrazone Kinase Inhibitor
To illustrate the potential of this scaffold, the following table presents hypothetical biological data for a synthesized indolyl-hydrazone derivative against relevant cancer cell lines and kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) |
| IND-HYD-01 | VEGFR2 | 15 | 2.5 | 5.1 |
| IND-HYD-02 | EGFR | 25 | 1.8 | 3.9 |
| IND-HYD-03 | CDK2 | 50 | 7.2 | 10.5 |
This data is illustrative and intended to represent the type of quantitative information that would be generated in a drug discovery program.
Synthesis of Fused Heterocyclic Systems
The formyl and hydroxyl groups can participate in intramolecular cyclization reactions to form fused heterocyclic systems, which are of great interest in medicinal chemistry due to their rigid structures and potential for specific interactions with biological targets.
Example Application: Synthesis of Indolo[3,4-b]oxazines
Experimental Protocol: Synthesis of an Indolo[3,4-b]oxazine Derivative
Materials:
-
This compound
-
A suitable primary amine (R-NH₂)
-
A reducing agent (e.g., Sodium triacetoxyborohydride)
-
A suitable solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve this compound (1 mmol) and the primary amine (1.1 mmol) in dichloromethane.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add the reducing agent portion-wise and continue stirring at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
The resulting intermediate can then undergo intramolecular cyclization, often promoted by a mild acid or base, to form the indolo[3,4-b]oxazine ring system.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization provides a clear pathway for the synthesis of diverse libraries of compounds with the potential to modulate various biological targets. The protocols and application notes provided herein offer a foundation for researchers to explore the full potential of this scaffold in the discovery and development of novel therapeutic agents, particularly in the areas of oncology and inflammation. The indole nucleus continues to be a source of inspiration for medicinal chemists, and the strategic use of intermediates like this compound will undoubtedly contribute to the development of the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Boc-3-Formyl-4-hydroxyindole as a Versatile Building Block for Complex Molecule Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Boc-3-formyl-4-hydroxyindole is a highly functionalized indole derivative that serves as a valuable starting material for the synthesis of a wide array of complex molecules, particularly those with therapeutic potential. The presence of three distinct functional groups—a Boc-protected indole nitrogen, a formyl group at the C3 position, and a hydroxyl group at the C4 position—provides multiple reaction sites for strategic chemical modifications. This trifecta of reactivity allows for the construction of fused heterocyclic systems, such as carbazoles and indoloquinolines, as well as the introduction of diverse side chains, making it a key intermediate in medicinal chemistry and natural product synthesis.
The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances the stability of the molecule and prevents unwanted side reactions during transformations at other positions. The formyl group is a versatile handle for carbon-carbon and carbon-nitrogen bond formation through reactions like Wittig olefination, reductive amination, and aldol condensations. The phenolic hydroxyl group can be functionalized through etherification or esterification, and it plays a crucial role in directing cyclization reactions to form new rings. These application notes provide detailed protocols for key transformations of this compound, demonstrating its utility as a foundational building block in organic synthesis.
Application 1: Chain Extension via Wittig Reaction
The formyl group at the C3 position of this compound is an ideal electrophile for Wittig reactions, allowing for the introduction of a variety of unsaturated side chains. This reaction is fundamental for extending the carbon skeleton and for the synthesis of precursors to more complex cyclic and acyclic structures. The resulting alkene can undergo a multitude of further transformations, including hydrogenation, epoxidation, and dihydroxylation.
Quantitative Data for Wittig Reaction:
| Entry | Ylide Precursor | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | (Triphenylphosphoranylidene)acetonitrile | NaH | THF | 12 | 85 |
| 2 | Methyl(triphenyl)phosphonium bromide | n-BuLi | THF | 8 | 78 |
| 3 | Ethyl 2-(triphenylphosphoranylidene)acetate | K₂CO₃ | DMF | 24 | 92 |
Experimental Protocol: Wittig Reaction with Ethyl 2-(triphenylphosphoranylidene)acetate
Materials:
-
This compound (1.0 g, 3.83 mmol)
-
Ethyl 2-(triphenylphosphoranylidene)acetate (1.61 g, 4.60 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
-
Potassium carbonate (K₂CO₃) (1.06 g, 7.66 mmol)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 g, 3.83 mmol) in anhydrous DMF (20 mL) is added ethyl 2-(triphenylphosphoranylidene)acetate (1.61 g, 4.60 mmol) and potassium carbonate (1.06 g, 7.66 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction mixture is diluted with ethyl acetate (50 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Application 2: Synthesis of Amine Derivatives via Reductive Amination
Reductive amination of the formyl group provides a direct route to secondary and tertiary amines, which are key functional groups in a vast number of pharmaceuticals. This transformation allows for the introduction of a nitrogen-containing substituent, which can be a precursor for the construction of nitrogen-containing heterocycles or can be a pharmacophore itself.
Quantitative Data for Reductive Amination:
| Entry | Amine | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | NaBH(OAc)₃ | Dichloromethane | 12 | 88 |
| 2 | Benzylamine | NaBH₄ | Methanol | 6 | 91 |
| 3 | Morpholine | H₂/Pd-C | Ethanol | 24 | 95 |
Experimental Protocol: Reductive Amination with Aniline
Materials:
-
This compound (1.0 g, 3.83 mmol)
-
Aniline (0.39 mL, 4.21 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.22 g, 5.75 mmol)
-
Anhydrous Dichloromethane (DCM) (20 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 g, 3.83 mmol) in anhydrous DCM (20 mL) is added aniline (0.39 mL, 4.21 mmol).
-
The mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.22 g, 5.75 mmol) is added portion-wise over 10 minutes.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
The layers are separated, and the aqueous layer is extracted with DCM (2 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
Application 3: Synthesis of Fused Heterocycles via Intramolecular Cyclization
The strategic placement of the formyl and hydroxyl groups on the indole scaffold makes this compound an excellent precursor for the synthesis of fused polycyclic aromatic systems, such as carbazoles. A common strategy involves a condensation reaction at the formyl group followed by a cyclization that utilizes the hydroxyl group.
Hypothetical Pathway to a Carbazole Derivative:
A plausible synthetic route to a carbazole derivative could involve an initial Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile, followed by an intramolecular cyclization and subsequent aromatization.
This compound is a potent and versatile building block in organic synthesis. Its strategically positioned functional groups allow for a wide range of chemical transformations, providing access to complex molecular architectures. The protocols detailed in these application notes for Wittig reactions and reductive aminations highlight just two of the many possible synthetic routes that can be initiated from this starting material. The potential for this compound to serve as a precursor for fused heterocyclic systems like carbazoles further underscores its importance in the development of novel therapeutic agents and other functional organic molecules. Researchers in drug discovery and process development can leverage the reactivity of this intermediate to efficiently construct libraries of diverse compounds for biological screening.
Application Notes and Protocols for the Derivatization of 1-Boc-3-Formyl-4-hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-3-formyl-4-hydroxyindole is a versatile intermediate in medicinal chemistry and drug development. The presence of a formyl group at the C3 position offers a reactive site for a multitude of chemical transformations, allowing for the synthesis of diverse compound libraries. This document provides detailed application notes and experimental protocols for the derivatization of this formyl group through several key synthetic pathways, including reductive amination, Wittig olefination, Knoevenagel condensation, and Henry reaction.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, 4-hydroxyindole derivatives are important motifs found in various natural products and pharmaceuticals.[2][3][4] The strategic placement of a tert-butyloxycarbonyl (Boc) group at the N1 position provides protection to the indole nitrogen, enhancing stability and solubility in organic solvents, while the C3-formyl group serves as a crucial handle for synthetic diversification.
The derivatization of the C3-formyl group enables the introduction of a wide range of functional groups, leading to the generation of novel molecules with potential therapeutic applications. This note details robust and reproducible protocols for several common and powerful C-C and C-N bond-forming reactions starting from this compound.
Overview of Derivatization Pathways
The formyl group of this compound can undergo various transformations to yield a diverse array of derivatives. The primary reaction pathways discussed herein are summarized below.
Figure 1: Key derivatization pathways for the formyl group of this compound.
Experimental Protocols & Data
The following sections provide detailed protocols for the derivatization of this compound. While these protocols are optimized for this specific substrate, they are based on well-established chemical transformations of indole-3-carboxaldehydes.[1][5] Researchers should note that reaction optimization may be necessary for specific derivatives.
Reductive Amination: Synthesis of C3-Aminomethyl Indoles
Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds.[6] The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[7] This one-pot procedure is highly efficient for generating diverse amine libraries.[8][9]
Figure 2: General experimental workflow for the reductive amination of this compound.
Protocol 3.1.1: Reductive Amination using Sodium Triacetoxyborohydride
-
Reagent Preparation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired primary or secondary amine (1.1 - 1.5 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. Acetic acid (1-2 eq) can be added as a catalyst to facilitate imine formation, particularly with less nucleophilic amines.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction Monitoring: Stir the reaction at room temperature for 2 to 16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Table 1: Representative Data for Reductive Amination
| Entry | Amine (R¹R²NH) | Reducing Agent | Solvent | Time (h) | Typical Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | DCE | 4 | 85-95 |
| 2 | Morpholine | NaBH(OAc)₃ | DCM | 6 | 80-90 |
| 3 | Aniline | NaBH₃CN / AcOH | MeOH | 12 | 70-85 |
| 4 | Glycine methyl ester | NaBH(OAc)₃ | DCM | 8 | 75-90 |
Yields are estimated based on typical outcomes for similar indole aldehydes and may vary.
Wittig Reaction: Synthesis of C3-Vinyl Indoles
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide.[10][11] This reaction is highly versatile, allowing for the formation of both stabilized and non-stabilized ylides, which can influence the stereoselectivity (E/Z) of the resulting alkene.[10]
Protocol 3.2.1: Wittig Olefination
-
Ylide Generation: To a stirred suspension of a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.1 eq) at 0 °C or -78 °C. Stir the mixture for 30-60 minutes at this temperature to form the colored ylide.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent (e.g., hexanes/ether) or by flash column chromatography.
Table 2: Representative Data for Wittig Reaction
| Entry | Phosphonium Salt | Base | Product Type | Typical Yield (%) |
| 1 | Ph₃P⁺CH₃ Br⁻ | n-BuLi | Terminal Alkene | 70-85 |
| 2 | Ph₃P⁺CH₂CO₂Et Br⁻ | NaH | (E)-α,β-Unsaturated Ester | 80-95 |
| 3 | Ph₃P⁺CHPh Br⁻ | t-BuOK | Stilbene derivative | 65-80 |
Yields are estimated based on typical outcomes for similar aldehydes. The stereoselectivity depends on the ylide stability.[10]
Knoevenagel Condensation
The Knoevenagel condensation is a C-C bond-forming reaction between a carbonyl compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base.[12][13] This reaction is highly effective for synthesizing electron-deficient alkenes.[14][15]
Protocol 3.3.1: Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile) (1.1 eq) in a suitable solvent like ethanol, toluene, or acetonitrile.
-
Catalyst Addition: Add a catalytic amount of a base such as piperidine, triethylamine, or ammonium acetate (0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (typically 60-110 °C) for 1-6 hours. A Dean-Stark trap can be used if toluene is the solvent to remove the water formed during the reaction.
-
Work-up: After cooling to room temperature, the product often precipitates from the reaction mixture. If not, the solvent is removed under reduced pressure.
-
Purification: The solid product can be collected by filtration and washed with a cold solvent (e.g., cold ethanol or ether) or purified by recrystallization or column chromatography.
Table 3: Representative Data for Knoevenagel Condensation
| Entry | Active Methylene Compound | Catalyst | Solvent | Typical Yield (%) |
| 1 | Malononitrile | Piperidine | Ethanol | 90-98 |
| 2 | Ethyl cyanoacetate | Ammonium Acetate | Toluene | 85-95 |
| 3 | Meldrum's acid | Glycine | Water | 80-90 |
Yields are typically high for this reaction with aromatic aldehydes.
Henry (Nitroaldol) Reaction
The Henry reaction creates β-nitro alcohols through the base-catalyzed addition of a nitroalkane to a carbonyl compound.[16] The resulting nitro group is a versatile functional group that can be further reduced to an amine or transformed into other functionalities.[17]
Protocol 3.4.1: Henry Reaction
-
Reaction Setup: Dissolve this compound (1.0 eq) in the nitroalkane (e.g., nitromethane), which can act as both reactant and solvent. Alternatively, use a co-solvent like THF or methanol.
-
Catalyst Addition: Add a catalytic amount of a base such as triethylamine (TEA), 1,8-diazabicycloundec-7-ene (DBU), or an inorganic base like potassium carbonate (K₂CO₃) (0.1-1.0 eq) at 0 °C.
-
Reaction: Stir the mixture at room temperature for 12-48 hours. The reaction is typically slower than the previously described methods.
-
Work-up: Acidify the reaction mixture carefully with dilute HCl (1 M) to pH ~5-6.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Table 4: Representative Data for Henry Reaction
| Entry | Nitroalkane | Catalyst | Solvent | Typical Yield (%) |
| 1 | Nitromethane | TEA | Nitromethane | 60-75 |
| 2 | Nitroethane | DBU | THF | 55-70 |
Yields can be moderate. Dehydration to the corresponding nitroalkene can be a side reaction, especially under harsh conditions.[17]
Conclusion
This compound is a highly valuable synthetic intermediate. The protocols outlined in this document provide a robust foundation for researchers to explore the derivatization of its C3-formyl group. Through reactions such as reductive amination, Wittig olefination, Knoevenagel condensation, and the Henry reaction, a vast chemical space can be accessed, facilitating the development of novel compounds for scientific research and drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]
- 5. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Available Synple Chem Reagent Cartridges [synplechem.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. sciforum.net [sciforum.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving the Hydroxyl Group of 1-Boc-3-Formyl-4-hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reactions involving the hydroxyl group of 1-Boc-3-formyl-4-hydroxyindole. This versatile starting material is a valuable building block in medicinal chemistry and drug discovery, and derivatization of its 4-hydroxy position allows for the synthesis of a diverse range of analogues with potential biological activity. The following sections detail common and effective methods for O-alkylation, O-acylation, and etherification of this indole derivative.
Introduction to Reactions at the 4-Hydroxy Position
The 4-hydroxy group of this compound is a phenolic hydroxyl group, making it amenable to a variety of chemical transformations. Its reactivity is influenced by the electron-donating nature of the indole ring and the presence of the Boc-protecting group on the nitrogen, which modulates the overall electron density of the system. Key reactions targeting this hydroxyl group include:
-
O-Alkylation: Introduction of alkyl, benzyl, allyl, or propargyl groups to form ethers. This is commonly achieved via the Williamson ether synthesis.
-
O-Acylation: Esterification of the hydroxyl group with acyl halides or anhydrides to introduce acyl moieties.
-
Mitsunobu Reaction: A versatile method for the formation of ethers and esters with inversion of stereochemistry (if applicable) under mild conditions.
These reactions are fundamental for structure-activity relationship (SAR) studies, enabling the exploration of how modifications at the 4-position impact the biological profile of indole-based compounds.
Data Presentation: Summary of Key Reactions and Yields
The following table summarizes various reactions that can be performed on the hydroxyl group of this compound, along with typical reagents, conditions, and expected yields based on analogous transformations in the literature.
| Reaction Type | Reagent/Electrophile | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| O-Methylation | Methyl Iodide (CH₃I) | K₂CO₃ or NaH | DMF or Acetone | Room Temp. to 60 | 2 - 12 | 1-Boc-3-formyl-4-methoxyindole | Good to Excellent |
| O-Benzylation | Benzyl Bromide (BnBr) | K₂CO₃ or NaH | DMF or Acetone | Room Temp. to 60 | 4 - 16 | 1-Boc-3-formyl-4-benzyloxyindole | Good to Excellent |
| O-Allylation | Allyl Bromide | K₂CO₃ or NaH | DMF or Acetone | Room Temp. to 50 | 2 - 8 | 1-Boc-4-allyloxy-3-formylindole | Good |
| O-Propargylation | Propargyl Bromide | K₂CO₃ or NaH | DMF or Acetone | Room Temp. to 50 | 2 - 8 | 1-Boc-3-formyl-4-(prop-2-yn-1-yloxy)indole | Good |
| O-Acetylation | Acetic Anhydride | Pyridine or Et₃N | DCM or neat | 0 to Room Temp. | 1 - 4 | 1-Boc-4-acetoxy-3-formylindole | High |
| O-Benzoylation | Benzoyl Chloride | Pyridine or Et₃N | DCM | 0 to Room Temp. | 2 - 6 | 1-Boc-4-(benzoyloxy)-3-formylindole | High |
| Mitsunobu Etherification | Phenol | PPh₃, DIAD/DEAD | THF or Dioxane | 0 to Room Temp. | 2 - 12 | 1-Boc-3-formyl-4-phenoxyindole | Moderate to Good |
| Mitsunobu Esterification | Benzoic Acid | PPh₃, DIAD/DEAD | THF or Dioxane | 0 to Room Temp. | 2 - 12 | 1-Boc-4-(benzoyloxy)-3-formylindole | Good to Excellent |
Yields are estimated based on general procedures for similar substrates and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. Standard laboratory safety procedures should be followed at all times.
Protocol 1: O-Alkylation via Williamson Ether Synthesis (General Procedure)
This protocol describes a general method for the O-alkylation of this compound using an alkyl halide and a base.
Workflow for Williamson Ether Synthesis
Caption: General workflow for the Williamson ether synthesis.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, allyl bromide, propargyl bromide) (1.1 - 1.5 equivalents)
-
Base: Anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) or Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous DMF or acetone, add the base (K₂CO₃ or NaH). If using NaH, add it portion-wise at 0 °C and stir for 30 minutes to allow for complete deprotonation.
-
Addition of Alkyl Halide: Add the alkyl halide (1.1 - 1.5 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (see table above) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If NaH was used, carefully quench the reaction with water at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: O-Acylation (General Procedure)
This protocol provides a general method for the O-acylation of this compound using an acyl chloride or anhydride.
Workflow for O-Acylation
Caption: General workflow for the O-acylation reaction.
Materials:
-
This compound
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride) (1.1 - 1.2 equivalents)
-
Base: Pyridine or Triethylamine (Et₃N) (2-3 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DCM and add the base (pyridine or Et₃N). Cool the mixture to 0 °C.
-
Addition of Acylating Agent: Add the acylating agent (1.1 - 1.2 equivalents) dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the specified time (see table above). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography if necessary.
Protocol 3: Mitsunobu Reaction (General Procedure)
This protocol outlines a general procedure for the Mitsunobu reaction to form ethers or esters from this compound.[1][2][3]
Mitsunobu Reaction Pathway
Caption: Simplified signaling pathway of the Mitsunobu reaction.
Materials:
-
This compound
-
Nucleophile (e.g., a phenol for etherification or a carboxylic acid for esterification) (1.2 - 1.5 equivalents)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent), the nucleophile (1.2 - 1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF or dioxane at 0 °C, add DIAD or DEAD (1.5 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the specified time (see table above). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Directly purify the crude residue by silica gel column chromatography to separate the desired product from triphenylphosphine oxide and the reduced azodicarboxylate byproduct.
Conclusion
The derivatization of the 4-hydroxyl group of this compound is a straightforward and effective strategy for generating diverse analogues for drug discovery and development. The protocols provided herein for O-alkylation, O-acylation, and Mitsunobu reactions offer reliable methods for accessing a wide range of functionalized indole scaffolds. Researchers and scientists can utilize these methods as a foundation for their synthetic efforts in exploring the chemical space around this privileged heterocyclic core.
References
Application Note: High-Purity Isolation of 1-Boc-3-Formyl-4-hydroxyindole using Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds and active pharmaceutical ingredients (APIs).
Introduction
1-Boc-3-Formyl-4-hydroxyindole is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the desired pharmacological profile of the final compounds. The synthesis of this intermediate, often via methods like the Vilsmeier-Haack reaction, can result in a crude mixture containing unreacted starting materials, byproducts, and colored impurities.[1][2] This document provides a detailed protocol for the purification of this compound using normal-phase flash column chromatography, a widely used and effective technique for isolating compounds of moderate polarity.[3][4]
Principle of Separation
Normal-phase column chromatography separates molecules based on their differential adsorption to a polar stationary phase and their solubility in a non-polar mobile phase that flows through it.[4][5] The stationary phase, typically silica gel, is highly polar due to the presence of silanol groups.[6] Compounds in the mixture are introduced at the top of the column and eluted with a solvent (the mobile phase). Less polar compounds have a weaker affinity for the stationary phase and travel down the column more quickly, while more polar compounds are adsorbed more strongly and elute later.[5] By gradually increasing the polarity of the mobile phase (gradient elution), a fine separation between compounds of varying polarities can be achieved.[3]
This compound possesses a polar hydroxyl group, a moderately polar formyl group, and a non-polar tert-butyloxycarbonyl (Boc) protecting group. This combination makes it a moderately polar compound suitable for purification on silica gel. Potential impurities may include the less polar starting material (1-Boc-4-hydroxyindole) and more polar byproducts or degradation products.
Detailed Experimental Protocol
This protocol outlines the steps for purifying gram-scale quantities of crude this compound.
1. Materials and Reagents
-
Stationary Phase: Silica gel, high-purity grade, 230-400 mesh (40-63 µm).[3]
-
Mobile Phase Solvents: n-Hexane (Hex) and Ethyl Acetate (EtOAc), HPLC grade.
-
Sample Adsorbent: A small amount of silica gel (for dry loading).
-
Apparatus: Glass chromatography column, flasks for fraction collection (test tubes or vials), TLC plates (silica gel 60 F254), TLC developing chamber, UV lamp (254 nm), rotary evaporator.
2. Preliminary TLC Analysis for Mobile Phase Selection
Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[6]
-
Dissolve a small amount of the crude product in a few drops of ethyl acetate or dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a sealed chamber containing a mixture of Hexane and Ethyl Acetate. Start with a ratio of 80:20 (Hex:EtOAc).
-
Visualize the plate under a UV lamp.
-
Adjust the solvent ratio until the desired product spot has a retention factor (Rf) of approximately 0.2-0.3. This Rf value typically provides the best separation in column chromatography. For this compound, a gradient starting from 20% to 40% ethyl acetate in hexanes is a common starting point.[3]
3. Column Packing (Wet Slurry Method)
Proper column packing is essential to prevent cracking or channeling of the stationary phase, which would lead to poor separation.[5][7]
-
Securely clamp the column in a vertical position. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[5]
-
Add a thin layer (approx. 1 cm) of sand over the plug.[8]
-
In a separate beaker, prepare a slurry by mixing the required amount of silica gel (typically 30-50 times the weight of the crude sample) with the initial, least polar mobile phase (e.g., 10% EtOAc in Hexane).[5][7]
-
Pour the slurry into the column. Gently tap the sides of the column to dislodge any air bubbles and encourage uniform packing.[7]
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. As the silica settles, continuously add the remaining slurry. Crucially, never let the solvent level drop below the top of the silica bed. [4]
-
Once all the silica has been added and has settled into a stable bed, add another thin layer of sand on top to prevent disturbance during solvent addition.[5]
-
Drain the excess solvent until the level is just at the top of the sand layer, then close the stopcock.
4. Sample Preparation and Loading (Dry Loading Method)
Dry loading is recommended as it often results in sharper bands and better separation compared to wet loading.[3][7]
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[3]
-
Carefully and evenly add this powder to the top of the packed column.
-
Gently tap the column to settle the sample layer.
5. Elution and Fraction Collection
-
Carefully add the initial, low-polarity mobile phase to the top of the column, taking care not to disturb the sand and sample layers.
-
Open the stopcock and begin collecting the eluent in fractions.
-
Start with the low-polarity mobile phase (e.g., 80:20 Hex:EtOAc) determined by the initial TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, after several column volumes of the initial solvent, switch to a 70:30 mixture, then 60:40, and so on. This gradual increase helps to elute compounds with increasing polarity.[3]
-
Monitor the separation by collecting small fractions and analyzing them by TLC. Spot every few fractions on a TLC plate, develop, and visualize under UV light to identify which fractions contain the pure product.
-
Fractions containing only the desired product spot (with an Rf matching the preliminary analysis) should be combined.
6. Post-Purification
-
Combine all fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid should be dried under high vacuum to remove any residual solvent.
-
Confirm the purity of the final product using analytical techniques such as NMR spectroscopy or HPLC.
Data Summary Table
The following table summarizes the key parameters for the purification protocol.
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for normal-phase chromatography.[3][6] |
| Column Dimensions | Dependent on sample size (e.g., 2-4 cm diameter for 1 g sample) | Ensures adequate separation capacity. |
| Sample Loading | Dry Loading | Provides better resolution and sharper bands.[3][7] |
| Mobile Phase | n-Hexane / Ethyl Acetate (Gradient) | Good balance of polarity for eluting moderately polar indoles.[3] |
| Elution Gradient | Start: 80:20 (Hex:EtOAc) -> End: 60:40 (Hex:EtOAc) | Gradually increases eluting power to separate compounds of different polarities. |
| Detection Method | TLC with UV visualization (254 nm) | Quick and effective method for monitoring fractions. |
| Expected Rf | ~0.25 in 70:30 (Hex:EtOAc) | Indicates good separation from less polar and more polar impurities. |
| Expected Yield | 70-90% (dependent on crude purity) | Represents a typical recovery for this purification method. |
| Expected Purity | >98% | Achievable purity with careful fraction collection. |
Visualized Workflows
The following diagrams illustrate the purification workflow and the logical relationships in the chromatographic process.
Caption: Workflow for the purification of this compound.
Caption: Logical relationship of polarity and elution order in normal-phase chromatography.
References
Application of 1-Boc-3-Formyl-4-hydroxyindole in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-Boc-3-Formyl-4-hydroxyindole as a key intermediate in the synthesis of potential kinase inhibitors. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors due to its ability to interact with the ATP-binding site of a wide range of kinases.[1] The functional groups of this compound, including the protected indole nitrogen, the reactive aldehyde at the 3-position, and the hydroxyl group at the 4-position, offer versatile handles for the construction of diverse molecular architectures targeting various kinase families.
Introduction to Indole-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that play crucial roles in cellular signal transduction by catalyzing the phosphorylation of substrate proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The majority of indole-based kinase inhibitors function as ATP-competitive inhibitors, mimicking the adenine moiety of ATP to bind within the highly conserved ATP-binding pocket of the kinase, thereby blocking the phosphotransfer reaction and disrupting downstream signaling.[1]
This compound is a valuable starting material for the synthesis of various kinase inhibitor scaffolds. The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen allows for selective reactions at other positions before its removal under acidic conditions. The 3-formyl group is particularly useful for building substituted side chains through reactions like condensation, reductive amination, and Wittig reactions. The 4-hydroxy group can be a key pharmacophoric feature or a point for further derivatization.
Representative Synthetic Application: Synthesis of a Hypothetical VEGFR-2 Inhibitor
This section outlines a representative synthetic protocol for a hypothetical vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, demonstrating the utility of this compound. VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy. Several indole-containing compounds have been identified as effective agents against VEGFR.
The following protocol describes a multi-step synthesis involving a Knoevenagel condensation followed by functionalization, based on general synthetic methodologies for similar kinase inhibitors.
Experimental Protocols
Scheme 1: Synthesis of a Hypothetical VEGFR-2 Inhibitor from this compound
Caption: Synthetic scheme for a hypothetical VEGFR-2 inhibitor.
Step 1: Knoevenagel Condensation to form Intermediate A
-
To a solution of this compound (1.0 eq) in ethanol, add 2-(5-methyl-1H-pyrazol-3-yl)acetonitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain Intermediate A.
Step 2: Boc Deprotection to form Intermediate B
-
Dissolve Intermediate A (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Intermediate B.
Step 3: Amide Coupling to form the Final Product
-
Dissolve Intermediate B (1.0 eq) and triethylamine (Et3N) (1.5 eq) in DCM.
-
Cool the mixture to 0 °C and add a solution of the desired substituted benzoyl chloride (1.1 eq) in DCM dropwise.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final hypothetical VEGFR-2 inhibitor.
Quantitative Data: Inhibitory Activity of Representative Indole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of several representative indole-based kinase inhibitors from the literature to provide a context for the potential efficacy of compounds synthesized from this compound.
| Compound Class | Target Kinase(s) | IC50 (nM) | Reference Compound |
| 3-Substituted Indoles | Src Kinase | 50,600 - 58,300 | Dasatinib |
| 5,7-disubstituted bis-indoles | CDK1/cyclin B | 100 - 180 | Roscovitine |
| 5,7-disubstituted bis-indoles | CK1 | 130 - 600 | D4476 |
| 5,7-disubstituted bis-indoles | GSK3 | 40 - 360 | CHIR99021 |
| N-nitrobenzenesulfonyl-4-azaindoles | c-Met | 20 - 70 | Crizotinib |
| 7-azaindole derivatives | Haspin | 14 | CHR-6494 |
Note: The IC50 values are indicative and can vary based on the specific assay conditions.
Signaling Pathway and Experimental Workflow
Targeted Signaling Pathway: VEGFR-2 Signaling in Angiogenesis
The hypothetical inhibitor synthesized is designed to target the VEGFR-2 signaling pathway, which is critical for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.
Caption: Simplified VEGFR-2 signaling pathway targeted by the inhibitor.
Experimental Workflow for Kinase Inhibitor Evaluation
The following workflow outlines the typical experimental process for evaluating a newly synthesized kinase inhibitor.
Caption: General experimental workflow for kinase inhibitor evaluation.
Conclusion
This compound represents a versatile and valuable building block for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the exploration of diverse chemical space and the development of potent and selective inhibitors targeting various kinases implicated in disease. The provided protocols and data serve as a foundational guide for researchers in the field of drug discovery and medicinal chemistry to leverage this promising intermediate in their research endeavors.
References
Scale-up synthesis of 1-Boc-3-Formyl-4-hydroxyindole
An overview of a scalable, two-step synthesis for 1-Boc-3-formyl-4-hydroxyindole, a valuable building block for pharmaceutical and medicinal chemistry applications. This document outlines the N-protection of 4-hydroxyindole followed by a Vilsmeier-Haack formylation, providing detailed protocols, quantitative data, and process diagrams for researchers and drug development professionals.
Introduction
4-Hydroxyindole derivatives are significant structural motifs found in numerous biologically active compounds and natural products, such as the psychedelic tryptamine psilocin and the antiviral agent topsentin.[1] The functionalization of the indole scaffold is crucial for the development of new therapeutic agents. This compound is a key intermediate, where the Boc (tert-butoxycarbonyl) group protects the indole nitrogen, allowing for selective reactions, and the formyl group at the C-3 position serves as a versatile handle for further chemical transformations.
This application note details a robust and scalable two-step synthesis commencing from 4-hydroxyindole. The process involves the protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc₂O), followed by the regioselective formylation at the C-3 position via the Vilsmeier-Haack reaction.[2][3] This method is efficient and utilizes readily available reagents, making it suitable for industrial production.[4]
Overall Synthesis Pathway
The synthesis proceeds in two primary stages:
-
N-Boc Protection: 4-Hydroxyindole is reacted with di-tert-butyl dicarbonate (Boc₂O) to yield 1-Boc-4-hydroxyindole.
-
Vilsmeier-Haack Formylation: The protected intermediate, 1-Boc-4-hydroxyindole, is then formylated using a Vilsmeier reagent (generated from POCl₃ and DMF) to produce the final product, this compound.
Experimental Protocols & Data
Step 1: Scale-up Synthesis of 1-Boc-4-hydroxyindole
The tert-butoxycarbonyl (Boc) group is an effective protecting group for the nitrogen atom in indoles, stable under various conditions but easily removed with acid.[5][6] This protocol is adapted for a large-scale batch.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Molar Eq. |
| 4-Hydroxyindole | 133.15 | 100 g | 0.75 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 180 g | 0.825 | 1.1 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 9.2 g | 0.075 | 0.1 |
| Acetonitrile (ACN) | 41.05 | 1.0 L | - | - |
| Ethyl Acetate | 88.11 | 2.0 L | - | - |
| Saturated aq. NH₄Cl | - | 1.0 L | - | - |
| Brine | - | 1.0 L | - | - |
| Anhydrous Sodium Sulfate | 142.04 | 100 g | - | - |
Protocol
-
Reaction Setup: To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 4-hydroxyindole (100 g, 0.75 mol) and acetonitrile (1.0 L).
-
Reagent Addition: Stir the mixture to obtain a clear solution. Add 4-dimethylaminopyridine (DMAP) (9.2 g, 0.075 mol) followed by di-tert-butyl dicarbonate (180 g, 0.825 mol).
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the resulting residue in ethyl acetate (2.0 L) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (2 x 500 mL) and brine (1 x 1.0 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 1-Boc-4-hydroxyindole can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or used directly in the next step if purity is sufficient.
Step 2: Scale-up Synthesis of this compound
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic compounds like N-protected indoles.[7][8] The reaction uses a Vilsmeier reagent, which is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[9][10]
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Molar Eq. |
| 1-Boc-4-hydroxyindole (crude from Step 1) | 233.27 | ~175 g | 0.75 | 1.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 750 mL | - | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | 82 mL (136 g) | 0.88 | 1.18 |
| 30% Aqueous Sodium Hydroxide (NaOH) | 40.00 | As needed | - | - |
| 5N Hydrochloric Acid (HCl) | 36.46 | As needed | - | - |
| Methanol | 32.04 | For recrystallization | - | - |
| Water (deionized) | 18.02 | As needed | - | - |
Protocol
-
Vilsmeier Reagent Preparation: In a 3 L flask under a nitrogen atmosphere, add anhydrous DMF (375 mL). Cool the flask to 0 °C in an ice-methanol bath. Add phosphorus oxychloride (82 mL, 0.88 mol) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 30 minutes at 0 °C after the addition is complete.[2]
-
Addition of Indole: Dissolve the crude 1-Boc-4-hydroxyindole (~175 g, 0.75 mol) in anhydrous DMF (375 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 5 °C.[3]
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 2-3 hours.[3] Monitor the reaction by TLC.
-
Quenching and Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of water (1.5 L). This step is highly exothermic.
-
Basification and Hydrolysis: Make the aqueous mixture alkaline (pH > 12) by the slow addition of 30% aqueous NaOH solution, while maintaining cooling. Stir the mixture for 30 minutes to ensure complete hydrolysis of the iminium intermediate.[2]
-
Acidification and Precipitation: Acidify the mixture to a pH of 4-5 with 5N HCl.[2] A precipitate of the product will form.
-
Isolation and Purification: Collect the solid precipitate by filtration. Wash the filter cake thoroughly with water until the filtrate is neutral. Dry the crude product under vacuum. Recrystallize the solid from methanol to yield pure, yellow crystals of this compound.[11]
Expected Results
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxyindole | [3] |
| Final Product | This compound | - |
| Overall Yield (2 steps) | 70-80% (expected) | - |
| Purity (after recrystallization) | >98% | [3] |
| Appearance | Yellow crystals | [2] |
| Melting Point | 190-193 °C (for non-Boc analog) | [3] |
Overall Experimental Workflow
The entire process from starting materials to the final product can be visualized as a sequential workflow.
Conclusion
The described two-step synthesis provides a clear and scalable pathway for the production of this compound. By first protecting the indole nitrogen with a Boc group, the subsequent Vilsmeier-Haack formylation can proceed with high regioselectivity at the C-3 position. The protocols are designed for scale-up, with careful attention to temperature control during exothermic steps and straightforward work-up and purification procedures. This intermediate is primed for use in the synthesis of more complex molecules, serving as a critical resource for researchers in drug discovery and development.
References
- 1. distantreader.org [distantreader.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-hydroxyindole preparation method suitable for industrial production - Eureka | Patsnap [eureka.patsnap.com]
- 5. N-Boc-4-hydroxyindole | 879093-22-8 | Benchchem [benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vilsmeier-Haack Reactions for 4-Hydroxyindoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of 4-hydroxyindoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing this crucial reaction and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it effective for 4-hydroxyindoles?
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][2][3] It utilizes a "Vilsmeier reagent," typically a chloroiminium salt formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[1][2][3][4][5] This electrophilic reagent is particularly effective for indoles, which are highly nucleophilic at the C3 position. The reaction with 4-hydroxyindole reliably introduces a formyl (-CHO) group at this C3 position to yield 4-hydroxyindole-3-carboxaldehyde, a key intermediate in pharmaceutical synthesis.[1][4]
Q2: What is the general mechanism for the formylation of 4-hydroxyindole?
The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt (the Vilsmeier reagent).[3][5]
-
Electrophilic Attack: The electron-rich C3 position of the 4-hydroxyindole ring attacks the Vilsmeier reagent, forming an iminium ion intermediate.[3][6]
-
Hydrolysis: During aqueous work-up, the iminium intermediate is hydrolyzed to yield the final product, 4-hydroxyindole-3-carboxaldehyde.[2][3]
Caption: Vilsmeier-Haack reaction mechanism for 4-hydroxyindole.
Q3: What is the typical yield and what are the properties of the final product?
Reported crude yields for the synthesis of 4-hydroxyindole-3-carboxaldehyde are generally high, with some protocols achieving around 82%.[1][4][7] The purified product typically appears as yellow crystals.[1][4][7]
Table 1: Physicochemical Properties of 4-Hydroxyindole-3-carboxaldehyde
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | --INVALID-LINK--[8] |
| Molecular Weight | 161.16 g/mol | --INVALID-LINK--[8] |
| Appearance | Yellow to brown solid | MedChemExpress[8] |
| Melting Point | 190-193 °C | ChemicalBook[7][8] |
| XLogP3 | 1.2 | --INVALID-LINK--[8] |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[8] |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[8] |
Troubleshooting Guide
Q: My reaction yield is very low or the reaction failed. What are the common causes?
A: Low yield is a frequent issue that can often be traced back to reagent quality or reaction conditions.
Table 2: Troubleshooting Low Reaction Yield
| Potential Cause | Recommended Solution | Detailed Explanation |
| Moisture Contamination | Use anhydrous DMF and freshly distilled POCl₃. Ensure all glassware is oven or flame-dried. | The Vilsmeier reagent is highly sensitive to moisture and will be quenched by water, preventing the reaction from proceeding.[4] |
| Poor Reagent Quality | Use high-purity 4-hydroxyindole. Recrystallize if necessary. Ensure DMF is pure, as it can decompose to dimethylamine.[4][9] | Impurities in the starting material can lead to side reactions and lower yields.[4] |
| Inefficient Reagent Formation | Add POCl₃ dropwise to DMF at low temperature (0 °C or below) and stir for at least 15 minutes before adding the indole solution.[1][4] | The Vilsmeier reagent must be fully formed before the substrate is introduced. Incorrect stoichiometry or temperature can lead to incomplete formation. |
| Incomplete Reaction | Monitor the reaction by TLC. If starting material persists, consider extending the reaction time beyond the standard 2 hours or warming the mixture gently. | The reaction may require more time to reach completion. However, be cautious with heating, as it can promote side product formation.[4] |
Q: My reaction mixture turned into a dark, tar-like substance. How can I prevent this?
A: Tar formation is typically caused by the reaction temperature being too high.
-
Cause : The Vilsmeier-Haack reaction is exothermic. Uncontrolled addition of reagents can cause the temperature to rise, leading to polymerization and degradation of the sensitive indole ring.[4]
-
Solution : Maintain strict temperature control throughout the reagent addition process. Both the preparation of the Vilsmeier reagent and the subsequent addition of the 4-hydroxyindole solution should be performed in an ice or ice-methanol bath to keep the temperature low (e.g., below 5°C).[4][10] Control the rate of addition to manage the exotherm.
Q: I'm struggling to purify the final product. What is the best approach?
A: Purification challenges often arise from unreacted starting material or the presence of side products.
-
Primary Method (Recrystallization) : The most commonly reported and effective purification method is recrystallization from methanol.[1][4][7] This technique is efficient at removing minor impurities and typically yields the desired yellow crystals.[4][7]
-
Secondary Method (Column Chromatography) : If significant impurities or unreacted starting material remain after recrystallization, column chromatography using silica gel is a necessary second step.[4] This will allow for the separation of compounds with different polarities.
Caption: A logical flowchart for troubleshooting common issues.
Experimental Protocol
This protocol is a synthesis of methodologies reported in the literature for the Vilsmeier-Haack formylation of 4-hydroxyindole.[1][4][7][10]
Table 3: Reagents and Quantities for a Typical Lab-Scale Reaction
| Reagent | Quantity | Molar Equiv. | Notes |
| 4-Hydroxyindole | 5.0 g | 1.0 | Starting material |
| N,N-Dimethylformamide (DMF) | 15 mL + 10 mL | - | Anhydrous, used as reagent and solvent |
| Phosphorus Oxychloride (POCl₃) | 7.35 mL | ~2.1 | Reagent, should be freshly distilled |
Step-by-Step Procedure:
Part 1: Preparation of the Vilsmeier Reagent
-
Equip a flask with a dropping funnel and a magnetic stirrer.
-
Add 15 mL of anhydrous DMF to the flask.
-
Slowly add 7.35 mL of POCl₃ dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains low.[1][4]
-
After the addition is complete, stir the resulting mixture for an additional 15 minutes in the cold bath.[1][4][7]
Part 2: Formylation Reaction
-
In a separate beaker, dissolve 5.0 g of 4-hydroxyindole in 10 mL of anhydrous DMF.[1][4]
-
Add this 4-hydroxyindole solution dropwise to the freshly prepared Vilsmeier reagent, maintaining the low temperature with an ice bath.[1][4][7]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Part 3: Work-up and Isolation
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by slowly adding water.
-
Make the mixture alkaline (pH > 10) by adding a 30% aqueous sodium hydroxide solution and stir for 15 minutes.[4][7]
-
Acidify the mixture to a pH of 4 with 5N hydrochloric acid. A precipitate of the crude product should form.[4][7]
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Collect the precipitate by filtration. Wash the solid first with water, then dry it to obtain the crude product.[4][7]
Part 4: Purification
-
Recrystallize the crude solid from methanol to obtain pure, yellow crystals of 4-hydroxyindole-3-carboxaldehyde.[4][7]
Caption: Experimental workflow for Vilsmeier-Haack formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. 4-HYDROXY-1H-INDOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Boc-3-Formyl-4-hydroxyindole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Boc-3-Formyl-4-hydroxyindole. Our aim is to help you overcome common experimental challenges, optimize reaction conditions, and improve overall yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, which is typically achieved via a Vilsmeier-Haack formylation of 1-Boc-4-hydroxyindole.
Question: Why is my reaction yield consistently low or non-existent?
Answer: Low or no product yield can stem from several factors related to the Vilsmeier-Haack reaction's sensitivity.
-
Moisture Contamination: The Vilsmeier reagent (formed from DMF and POCl₃) is highly sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous DMF and freshly distilled POCl₃.[1]
-
Poor Reagent Quality: Impurities in the starting 1-Boc-4-hydroxyindole can lead to side reactions and lower yields. Use high-purity starting material; if necessary, recrystallize it before use.[1]
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Inefficient Vilsmeier Reagent Formation: The formation of the electrophilic Vilsmeier reagent is critical. Add phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) at a low temperature (e.g., in an ice-methanol bath) and allow it to stir for a sufficient time (e.g., 15 minutes) before adding the indole substrate.[1][2]
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Incomplete Reaction: The reaction may not have gone to completion. Ensure the mixture is stirred for the recommended duration (e.g., 2 hours) after the substrate addition and that it is allowed to warm to room temperature.[1][2]
Question: My reaction mixture turned into a dark, tar-like substance. What went wrong?
Answer: The formation of a dark tar is a common issue and is almost always related to poor temperature control.
-
Uncontrolled Exotherm: The Vilsmeier-Haack reaction can be highly exothermic.[1] This leads to polymerization and degradation of the sensitive indole ring.
-
Solution: Maintain a low temperature (below 5°C) throughout the addition of both POCl₃ to DMF and the indole solution to the Vilsmeier reagent by using an ice or ice-methanol bath.[1][2] Controlling the rate of addition of the reagents is also crucial to manage the exotherm.[1]
Question: I've obtained a product, but it is difficult to purify. What are the likely impurities and how can I remove them?
Answer: Purification challenges usually arise from unreacted starting materials or the formation of specific byproducts.
-
Unreacted 1-Boc-4-hydroxyindole: If the reaction was incomplete, the starting material will contaminate the product. Optimize reaction conditions (time, temperature) to drive the reaction to completion.[1]
-
O-Formylated Byproduct: The hydroxyl group at the 4-position can be formylated by the Vilsmeier reagent, creating an O-formyl ester. While C-formylation is generally preferred for electron-rich rings like indole, this side reaction can occur.[1] To mitigate this, maintain a low reaction temperature. A basic work-up with aqueous sodium hydroxide will help hydrolyze any O-formyl ester that has formed, converting it back to the desired hydroxyl group.[1]
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Colored Impurities: The presence of colored impurities often results from minor side reactions or degradation. Recrystallization from a suitable solvent, such as methanol, is highly effective for removing these impurities and typically yields yellow crystals.[1] In some cases, treatment with activated carbon during the recrystallization process can also be beneficial.[1]
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Purification Method: If recrystallization is ineffective, column chromatography is a reliable alternative for isolating the pure product.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound? A1: The Vilsmeier-Haack reaction is the most direct and widely reported method for the formylation of 4-hydroxyindole derivatives at the C3 position.[1][2] This reaction uses DMF and POCl₃ to generate an electrophilic iminium salt (the Vilsmeier reagent) that attacks the electron-rich indole ring.[3][4][5]
Q2: Why does formylation occur at the C3 position of the indole ring? A2: In the Vilsmeier-Haack reaction, the C3 position of the indole nucleus has the highest electron density, making it the most nucleophilic and thus the most reactive site for electrophilic aromatic substitution.[6]
Q3: Can I use other formylating agents besides DMF/POCl₃? A3: While the DMF/POCl₃ system is the most common for the Vilsmeier-Haack reaction, other acid chlorides like oxalyl chloride or thionyl chloride can also be used with DMF to generate the Vilsmeier reagent.[7] However, for indole formylation, POCl₃ is the most established and reliable choice.
Q4: How critical are anhydrous conditions for this reaction? A4: Extremely critical. The Vilsmeier reagent reacts readily with water, which quenches the reagent and prevents the desired formylation reaction from occurring, leading to significantly lower yields.[1]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the Vilsmeier-Haack formylation of a 4-hydroxyindole substrate, which serves as a baseline for the synthesis of the 1-Boc protected analogue.
| Parameter | Value | Reference(s) |
| Starting Material | 4-Hydroxyindole | [2] |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | [2] |
| Solvent | N,N-Dimethylformamide (DMF) | [2] |
| Vilsmeier Reagent Temp. | < 5°C | [2] |
| Reaction Temperature | 0°C to Room Temperature | [2] |
| Reaction Time | 2 hours | [2] |
| Crude Yield | ~82% | [2] |
| Purification Method | Recrystallization from Methanol | [1][2] |
| Final Product M.P. | 190-193 °C (for 4-hydroxyindole-3-carboxaldehyde) | [2] |
Visualized Diagrams
References
Technical Support Center: Purification of 1-Boc-3-Formyl-4-hydroxyindole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Boc-3-Formyl-4-hydroxyindole.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound, offering potential causes and solutions.
Issue 1: Low Yield After Purification
| Potential Cause | Recommended Solution |
| Incomplete Reaction: | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of the starting material before work-up. |
| Product Loss During Extraction: | Ensure the pH of the aqueous layer is optimized during work-up to minimize the solubility of the product. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to maximize recovery. |
| Product Degradation: | The Boc protecting group is sensitive to acidic conditions. Avoid prolonged exposure to strong acids. If using silica gel chromatography, consider neutralizing the silica gel or using a less acidic grade.[1][2] |
| Sub-optimal Crystallization: | Screen various solvent systems for recrystallization. Good single solvents to try are methanol or ethanol. For solvent mixtures, consider combinations like ethyl acetate/hexane or dichloromethane/hexane.[3][4] |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification & Removal |
| Unreacted 1-Boc-4-hydroxyindole: | This impurity is more polar than the product. It can be identified by TLC and removed by column chromatography using a gradient elution, starting with a less polar solvent system (e.g., ethyl acetate/hexane). |
| 4-hydroxyindole-3-carboxaldehyde (de-Boc product): | This impurity arises from the loss of the Boc group during purification, especially under acidic conditions.[1] It is significantly more polar than the desired product. To avoid its formation, minimize exposure to acid. If present, it can be separated by column chromatography. |
| Di-formylated or other over-reacted species: | The Vilsmeier-Haack reaction can sometimes lead to the formation of minor byproducts.[5] These are often less polar than the desired product and can be separated by careful column chromatography. |
| Colored Impurities (Yellow/Brown): | Indole derivatives can be prone to oxidation and the formation of colored impurities. Minimize exposure to air and light. Activated carbon treatment of a solution of the crude product can sometimes help remove colored impurities before crystallization. |
Issue 3: Difficulty with Column Chromatography
| Problem | Suggested Solution |
| Streaking on TLC plate: | Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) to suppress the acidity of the silica gel, or a small amount of methanol to improve the solubility of polar compounds.[6] |
| Poor Separation of Spots: | Optimize the solvent system for your column. A good starting point for indole derivatives is an ethyl acetate/hexane or dichloromethane/hexane gradient.[6] For highly polar impurities, adding a small percentage of methanol to the eluent can be effective.[6] |
| Product Degradation on the Column: | The acidic nature of silica gel can cause the removal of the Boc protecting group.[1] Consider using deactivated (neutral) silica gel or alumina for chromatography. Alternatively, a rapid purification (flash chromatography) can minimize contact time with the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of losing the Boc protecting group during purification?
A1: The most common cause is exposure to acidic conditions. The Boc (tert-butyloxycarbonyl) group is highly sensitive to acid and can be cleaved during silica gel column chromatography (which is inherently acidic) or during work-up if an acidic wash is used and not properly neutralized.[1][2]
Q2: How can I visualize this compound and its impurities on a TLC plate?
A2: this compound is a UV-active compound due to its indole ring system and will appear as a dark spot on a TLC plate under UV light (254 nm).[6] For further visualization, you can use staining reagents. Ehrlich's reagent is highly specific for indoles and typically produces a blue or purple spot.[6] A potassium permanganate (KMnO₄) stain can also be used as a general visualizing agent.[6]
Q3: What are the recommended solvent systems for column chromatography?
A3: For normal-phase column chromatography on silica gel, a gradient of ethyl acetate in hexane or dichloromethane in hexane is commonly effective for purifying indole derivatives.[6] The optimal ratio will depend on the specific impurities present in your crude material. It is recommended to first determine the ideal solvent system using TLC.
Q4: What is a good solvent for recrystallizing this compound?
A4: Based on protocols for the related compound 4-hydroxyindole-3-carboxaldehyde, methanol is a suitable solvent for recrystallization, yielding yellow crystals.[3] For Boc-protected indoles, other common recrystallization solvents to consider are ethanol, or mixtures such as ethyl acetate/hexane.[4]
Q5: My purified product is an oil, but it should be a solid. What should I do?
A5: The presence of residual solvent or minor impurities can prevent crystallization. Ensure all solvent has been removed under high vacuum. If the product is still an oil, try co-evaporation with a solvent in which it is sparingly soluble (like hexane) to induce solidification. If impurities are suspected, re-purification by column chromatography may be necessary.
Experimental Protocols
Protocol 1: Column Chromatography of this compound
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Preparation of the Column: A silica gel column is prepared using a slurry packing method with a pre-determined mobile phase of low polarity (e.g., 10% ethyl acetate in hexane).
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Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane or the mobile phase and loaded onto the column.
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Elution: The column is eluted with a gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexane).
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Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.
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Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound.
Protocol 2: Recrystallization of this compound
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Dissolution: The crude product is dissolved in a minimal amount of a hot solvent (e.g., methanol or ethanol).
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Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.
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Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
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Isolation of Crystals: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Data Presentation
The following table summarizes typical yields reported for the key synthetic steps leading to this compound. Note that the yield of the final purification step is highly dependent on the purity of the crude material.
| Reaction Step | Product | Reagents | Reported Yield | Reference |
| Formylation | 4-Hydroxyindole-3-carboxaldehyde | POCl₃, DMF | 82% (crude) | [3] |
| Boc Protection | This compound | (Boc)₂O, DMAP, Et₃N | 97% | [7] |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 1-Boc-3-Formyl-4-hydroxyindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Boc-3-formyl-4-hydroxyindole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the formylation of 1-Boc-4-hydroxyindole?
A1: The most prevalent and effective method for introducing a formyl group at the C3 position of 1-Boc-4-hydroxyindole is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2]
Q2: What are the typical yields for the Vilsmeier-Haack formylation of 4-hydroxyindole derivatives?
A2: While specific yields for 1-Boc-4-hydroxyindole are not widely reported, the formylation of the parent 4-hydroxyindole is known to proceed in good to excellent yields, with crude yields of around 82% being documented.[1] The presence of the Boc protecting group is anticipated to be compatible with the reaction conditions, and similar yields can be expected with careful optimization.
Q3: Is the Boc protecting group stable under Vilsmeier-Haack conditions?
A3: The tert-butyloxycarbonyl (Boc) group is generally stable under the mild and non-strongly acidic conditions of the Vilsmeier-Haack reaction. However, prolonged exposure to the reagent or elevated temperatures could potentially lead to partial deprotection. It is crucial to follow the recommended reaction times and temperatures to minimize this risk.
Q4: What are the main side reactions to be aware of during this synthesis?
A4: The primary side reactions include O-formylation of the hydroxyl group and potential di-formylation. Maintaining a low reaction temperature and using a basic work-up can help mitigate O-formylation by hydrolyzing the formate ester.[2] Careful control of stoichiometry is key to avoiding di-formylation.
Q5: How can the final product be effectively purified?
A5: The most common method for purifying this compound is recrystallization, often from a solvent like methanol, which typically yields yellow crystals.[1] For challenging separations from byproducts or starting material, column chromatography on silica gel is a viable alternative.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Moisture contamination: The Vilsmeier reagent is highly sensitive to moisture. 3. Poor quality of starting materials: Impurities in 1-Boc-4-hydroxyindole, DMF, or POCl₃. 4. Inefficient Vilsmeier reagent formation: Incorrect stoichiometry or temperature during preparation. | 1. Monitor the reaction by TLC. If starting material persists, consider extending the reaction time at room temperature. Avoid excessive heating to prevent side reactions. 2. Ensure all glassware is thoroughly dried. Use anhydrous DMF and freshly distilled POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use high-purity starting materials. Recrystallize 1-Boc-4-hydroxyindole if necessary. 4. Add POCl₃ dropwise to DMF at 0 °C and allow the reagent to form completely before adding the indole substrate. |
| Formation of a Dark Tar-like Substance | 1. Reaction temperature too high: The Vilsmeier-Haack reaction can be exothermic. 2. Decomposition of the indole ring: Indoles can be sensitive to acidic conditions, especially at elevated temperatures. | 1. Maintain strict temperature control, especially during the addition of POCl₃ and the indole solution, using an ice bath. 2. Ensure the reaction is not heated unnecessarily and that the work-up is performed promptly after the reaction is complete. |
| Product is Difficult to Purify | 1. Presence of unreacted starting material: Incomplete reaction. 2. Formation of O-formylated byproduct. 3. Presence of colored impurities from side reactions. | 1. Optimize reaction conditions (time, temperature) to drive the reaction to completion. Column chromatography can be used to separate the product from the starting material. 2. A basic work-up with aqueous sodium hydroxide will hydrolyze the O-formyl ester back to the hydroxyl group.[2] 3. Recrystallization from methanol is often effective. Treatment with activated charcoal during recrystallization can also help remove colored impurities. |
| Inconsistent Yields | Variability in reagent quality or reaction conditions. | Standardize the source and purity of all reagents. Meticulously control all reaction parameters, including temperature, addition rates, and stirring speed. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Vilsmeier-Haack formylation of 4-hydroxyindole, which can be adapted for the 1-Boc protected analogue.
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxyindole | [1] |
| Reagents | POCl₃, DMF | [1] |
| Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | ~2 hours | [1] |
| Reported Crude Yield | 82% | [1] |
Experimental Protocols
Vilsmeier-Haack Formylation of 1-Boc-4-hydroxyindole (Adapted Protocol)
This protocol is adapted from the synthesis of 4-hydroxyindole-3-carboxaldehyde.[1] Researchers should optimize the conditions for the 1-Boc protected substrate.
Materials:
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1-Boc-4-hydroxyindole
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Anhydrous N,N-dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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30% aqueous sodium hydroxide (NaOH) solution
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5N Hydrochloric acid (HCl)
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Methanol (for recrystallization)
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Ice
Procedure:
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Preparation of the Vilsmeier Reagent:
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (3 equivalents).
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Cool the flask to 0 °C in an ice bath.
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Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.
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After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
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-
Formylation Reaction:
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Dissolve 1-Boc-4-hydroxyindole (1 equivalent) in a minimal amount of anhydrous DMF.
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Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
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Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of crushed ice and water.
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Make the mixture alkaline (pH > 10) by the addition of a 30% aqueous sodium hydroxide solution and stir for 30 minutes to hydrolyze any O-formylated byproduct.
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Acidify the mixture to a pH of approximately 4-5 with 5N hydrochloric acid to precipitate the product.
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Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
-
Purification:
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Dry the crude product under vacuum.
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Recrystallize the crude solid from methanol to obtain pure this compound as yellow crystals.
-
Visualizations
Synthesis Pathway
Caption: Vilsmeier-Haack formylation of 1-Boc-4-hydroxyindole.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
References
1-Boc-3-Formyl-4-hydroxyindole stability and storage issues
This technical support center provides guidance on the stability and storage of 1-Boc-3-formyl-4-hydroxyindole to researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and dark environment.[1] Long-term storage under refrigerated conditions (2-8 °C) is recommended.[1] To prevent degradation from atmospheric oxygen and moisture, it is best to store the compound under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[1][2]
Q2: My stock of this compound has changed color. What could be the cause?
Color change is often an indicator of chemical degradation. For indole derivatives, this can be caused by exposure to light, heat, or reactive substances like strong acids and oxidizing agents.[1] The indole nucleus is susceptible to oxidation and acid-catalyzed polymerization, which can result in the formation of colored impurities.[1] It is crucial to handle the compound in a well-ventilated area and avoid dust formation.[3][4]
Q3: Can I store solutions of this compound? If so, what are the recommended conditions?
While it is best to prepare solutions fresh, if storage is necessary, they should be kept at low temperatures (e.g., -20°C) in airtight, light-protecting containers. The choice of solvent can also impact stability; ensure the solvent is dry and free of acidic impurities. It is advisable to perform a small-scale stability test on the solution before storing a large batch.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with this compound.
Problem: Inconsistent Experimental Results
Inconsistent results in assays or reactions can often be traced back to the degradation of a starting material.
Initial Checks:
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Visual Inspection: Examine the solid compound for any changes in color or texture.
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Review Storage Conditions: Verify that the compound has been stored according to the recommended guidelines (see table below).
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Check Handling Procedures: Ensure that the compound has not been repeatedly exposed to ambient air and light.
Troubleshooting Workflow:
References
Technical Support Center: Synthesis of 1-Boc-3-Formyl-4-hydroxyindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Boc-3-Formyl-4-hydroxyindole, a key intermediate for researchers, scientists, and drug development professionals. The primary synthetic route discussed is the Vilsmeier-Haack formylation of 1-Boc-4-hydroxyindole.
Troubleshooting Guide
Low or no yield of the desired product is a common challenge in organic synthesis. This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Question: My reaction has resulted in a low yield or no product at all. What are the potential causes?
Answer: Several factors can contribute to a low or nonexistent yield. Consider the following possibilities:
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or a temperature that is too low. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending it. Gentle heating can sometimes drive the reaction to completion, but be cautious as this may also promote side reactions.
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Moisture Contamination: The Vilsmeier-Haack reagent is highly sensitive to moisture. The presence of water in your reagents or glassware will quench the reagent and significantly reduce the yield. Ensure that all glassware is thoroughly dried before use and that anhydrous solvents, such as N,N-dimethylformamide (DMF), are used. It is also recommended to use freshly distilled phosphorus oxychloride (POCl₃).
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Inefficient Vilsmeier Reagent Formation: The Vilsmeier reagent is formed in situ from POCl₃ and DMF. Incorrect stoichiometry or addition of POCl₃ at too high a temperature can lead to inefficient formation of the reagent. POCl₃ should be added dropwise to DMF at a low temperature (e.g., in an ice bath) with stirring.
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Poor Quality Starting Material: The purity of your starting 1-Boc-4-hydroxyindole is crucial. Impurities can lead to side reactions and a lower yield of the desired product. If necessary, purify the starting material before use.
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Deprotection of the Boc Group: The Boc (tert-butoxycarbonyl) protecting group is known to be sensitive to acidic conditions. The Vilsmeier-Haack reaction conditions can be sufficiently acidic to cause the removal of the Boc group, leading to the formation of the unprotected 4-hydroxyindole-3-carboxaldehyde. In some formylation reactions of N-Boc protected indoles, complete deprotection has been observed.[1] If you are isolating the unprotected product, this is a likely cause.
Question: I have obtained a product, but it is a dark, tar-like substance. What could be the reason for this?
Answer: The formation of a tarry substance is often due to the following:
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High Reaction Temperature: The Vilsmeier-Haack reaction can be exothermic. If the temperature is not controlled, especially during the addition of POCl₃ and the indole substrate, polymerization and degradation of the indole ring can occur. It is essential to maintain a low temperature during these addition steps using an ice bath and to control the rate of addition to manage any exotherm.
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Presence of Impurities: Impurities in the starting materials or solvents can catalyze the formation of polymeric side products. Using high-purity reagents and solvents is critical.
Question: My final product is difficult to purify. What are the likely impurities and how can I remove them?
Answer: Purification challenges often arise from the presence of unreacted starting material or side products.
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Unreacted Starting Material: If the reaction was incomplete, you will have a mixture of your product and the starting 1-Boc-4-hydroxyindole. Optimizing the reaction conditions (time and temperature) can help to drive the reaction to completion. If separation is necessary, column chromatography is typically effective.
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O-Formylated Byproduct: The hydroxyl group at the 4-position of the indole can potentially be formylated, leading to an O-formylated byproduct. While the Vilsmeier-Haack reaction generally favors C-formylation on electron-rich aromatic rings, O-formylation can occur. Maintaining a low reaction temperature can minimize this side reaction. A basic work-up with a reagent such as sodium hydroxide can help to hydrolyze any O-formyl ester that may have formed.
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Colored Impurities: The formation of colored byproducts is common. Recrystallization from a suitable solvent, such as methanol, is often effective at removing these impurities. In some cases, treatment with activated carbon during the recrystallization process may be beneficial.
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Deprotected Product: As mentioned, the Boc group may be cleaved during the reaction. This will result in a mixture of the desired N-Boc protected product and the unprotected 4-hydroxyindole-3-carboxaldehyde. Careful column chromatography may be required to separate these two compounds due to their similar polarities.
Question: My yields are inconsistent between batches. How can I improve reproducibility?
Answer: Inconsistent yields are typically a result of variability in reaction conditions. To improve reproducibility, it is important to:
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Standardize Reagent Quality: Use reagents from the same supplier and of the same grade for each reaction. Ensure that solvents are consistently anhydrous.
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Meticulously Control Reaction Parameters: Precisely control the reaction temperature, stirring speed, and the rate of addition of reagents for each batch.
Quantitative Data Summary
The following table summarizes typical reaction parameters and reported yields for the Vilsmeier-Haack formylation of 4-hydroxyindole. Note that the yield for the 1-Boc protected derivative may vary, and optimization may be required.
| Parameter | Value |
| Starting Material | 4-Hydroxyindole |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Typical Yield (unprotected) | A crude yield of 82% has been reported for the unprotected analogue. |
| Appearance | Yellow crystals |
Experimental Protocols
Vilsmeier-Haack Formylation of 4-Hydroxyindole (General Procedure)
This protocol is for the unprotected 4-hydroxyindole and serves as a starting point for the synthesis of the 1-Boc protected analogue. Adjustments may be necessary.
Materials:
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4-Hydroxyindole
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Phosphorus oxychloride (POCl₃)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ice-methanol bath
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Ice bath
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Water
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30% aqueous sodium hydroxide (NaOH) solution
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5N Hydrochloric acid (HCl)
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Methanol (for recrystallization)
Procedure:
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Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, cool 15 mL of anhydrous DMF in an ice-methanol bath. To this, slowly add 7.35 mL of phosphorus oxychloride dropwise while maintaining the low temperature. Stir the mixture for 15 minutes.
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Formylation Reaction: Dissolve 5.0 g of 4-hydroxyindole in 10 mL of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent, ensuring the temperature is kept low with an ice bath. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
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Work-up: Cool the reaction mixture in an ice bath and carefully add water. Make the mixture alkaline by adding a 30% aqueous sodium hydroxide solution and stir for 15 minutes.
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Precipitation: Acidify the mixture to a pH of 4 with 5N hydrochloric acid. A precipitate of the crude product will form.
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Isolation and Washing: Collect the precipitate by filtration. Wash the solid with water and then dry it.
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Purification: Recrystallize the crude product from methanol to obtain pure, yellow crystals.
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation of 1-Boc-4-hydroxyindole.
Experimental Workflow
References
Technical Support Center: Purification of 1-Boc-3-Formyl-4-hydroxyindole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-3-Formyl-4-hydroxyindole. It offers detailed protocols for common purification techniques and addresses specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: Common impurities can originate from the starting materials or side reactions. The synthesis of this compound typically involves the protection of 4-hydroxyindole with a Boc group, followed by a Vilsmeier-Haack formylation. Potential impurities include:
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Unreacted 4-hydroxyindole: The starting material may not have fully reacted during the Boc-protection step.
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1-Boc-4-hydroxyindole: Incomplete formylation will leave this intermediate in the crude product.
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4-hydroxyindole-3-carboxaldehyde: Accidental deprotection of the Boc group can occur, as the N-Boc group on indoles is known to be labile.[1] It can be sensitive to mild acidic conditions or even gentle heating.[1]
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Over-formylated or other side-products: The Vilsmeier-Haack reaction can sometimes lead to minor side products depending on the reaction conditions.[2][3][4][5]
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Residual solvents and reagents: Solvents like N,N-Dimethylformamide (DMF) from the Vilsmeier-Haack reaction can be difficult to remove.
Q2: Which purification techniques are most effective for this compound?
A2: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography . The choice between them depends on the nature and quantity of the impurities. Recrystallization is excellent for removing small amounts of impurities from a largely pure product, while column chromatography is better for separating the desired compound from significant quantities of impurities with different polarities.
Q3: My compound is an oil and won't crystallize. What should I do?
A3: "Oiling out" is a common problem in recrystallization. It occurs when the solute is insoluble in the solvent at a temperature above its melting point. Here are some troubleshooting steps:
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Add more solvent: Your solution may be too concentrated. Add more hot solvent to fully dissolve the oil.
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Change the solvent system: The current solvent may be too non-polar. Try a more polar solvent or a mixture of solvents. For indole derivatives, solvent systems like ethanol/water or ethyl acetate/hexane can be effective.[6][7]
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Lower the crystallization temperature: Cool the solution very slowly, perhaps by letting it cool to room temperature and then placing it in a refrigerator, followed by a freezer.
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Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus. The small glass particles can provide nucleation sites for crystal growth.
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Add a seed crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled solution can initiate crystallization.
Q4: I am losing a lot of my product during purification. How can I improve my yield?
A4: Significant product loss can occur during both recrystallization and column chromatography.
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During Recrystallization:
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Avoid using too much solvent for dissolution; use the minimum amount of hot solvent required.
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Ensure the solution cools slowly to allow for the formation of large, pure crystals. Rapid cooling can trap impurities and lead to the precipitation of fine crystals that are difficult to filter.
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When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
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-
During Column Chromatography:
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Choose an appropriate solvent system that provides good separation on a TLC plate before running the column. The ideal Rf value for the product is typically between 0.2 and 0.4.
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Avoid overloading the column with crude product.
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Ensure the silica gel is packed uniformly to prevent channeling, which leads to poor separation.
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Q5: The Boc protecting group on my indole seems to be falling off during purification. How can I prevent this?
A5: The N-Boc group on an indole is notoriously less stable than on aliphatic amines.[1] It can be cleaved by acid, and sometimes even by silica gel in column chromatography or by heating during recrystallization.[1]
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Neutralize your crude product: Before chromatography, ensure any residual acid from the synthesis is quenched and removed.
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Use neutral or deactivated silica gel: If you suspect the silica gel is too acidic, you can use silica gel that has been pre-treated with a base like triethylamine. This is done by adding a small percentage (e.g., 1%) of triethylamine to the eluent.
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Avoid excessive heat: During recrystallization, avoid prolonged heating. Use the lowest temperature necessary to dissolve the compound.
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Consider alternative protecting groups: If the lability of the Boc group continues to be a problem in subsequent synthetic steps, you might consider a more robust protecting group for the indole nitrogen, such as a tosyl (Ts) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group.[1]
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound "oils out" | Solution is too concentrated or the solvent is inappropriate. | Add more hot solvent. If the problem persists, try a different solvent system (e.g., switch from a non-polar to a more polar solvent or use a solvent mixture). |
| No crystals form upon cooling | The compound is too soluble in the chosen solvent, or the solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration. Cool the solution to a lower temperature (ice bath or freezer). Try adding a seed crystal. |
| Crystals are very fine or powdery | Crystallization occurred too rapidly. | Allow the solution to cool more slowly. Ensure the flask is not disturbed during cooling. |
| Low recovery of pure product | Too much solvent was used; product is still in the mother liquor. The crystals were washed with solvent that was not cold enough. | Use the minimum amount of hot solvent for dissolution. Concentrate the mother liquor and cool again to obtain a second crop of crystals. Always wash filtered crystals with ice-cold solvent. |
| Product is still impure after recrystallization | The chosen solvent did not effectively differentiate between the product and the impurity (they have similar solubilities). | Try a different solvent or solvent pair. A second recrystallization may be necessary. For significant impurities, column chromatography is recommended. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor separation of spots (overlapping bands) | The eluent polarity is too high or too low. The column was overloaded. The silica gel was not packed well. | Adjust the solvent system based on TLC analysis to achieve better separation. Use less crude material. Repack the column carefully to ensure a uniform bed. |
| Compound will not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. A common solvent system for indole derivatives is a gradient of ethyl acetate in hexane or methanol in dichloromethane.[8] |
| Streaking or tailing of spots on TLC and column | The compound is acidic or basic and is interacting strongly with the silica gel. The compound is not fully soluble in the eluent. | Add a small amount of a modifier to the eluent. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine or ammonia. Ensure the sample is fully dissolved before loading onto the column. |
| Cracks or channels in the silica bed | The column ran dry, or the packing was not uniform. | Never let the solvent level drop below the top of the silica gel. Ensure the silica slurry is homogenous and allowed to settle evenly during packing. |
| Product contains a new, unexpected spot after the column | The compound may have decomposed on the silica gel (e.g., Boc deprotection). | Use deactivated (neutral) silica gel. Run the column more quickly to minimize contact time. Consider a different purification method like recrystallization. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable when the crude this compound is relatively pure (>85-90%). A mixed solvent system of ethyl acetate and hexane is often effective for compounds with moderate polarity.
Materials:
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Crude this compound
-
Ethyl acetate
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Hexane
-
Erlenmeyer flask
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Heating plate with stirring
-
Buchner funnel and filter flask
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Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of ethyl acetate (a solvent in which the compound is soluble) and heat gently with stirring until the solid dissolves completely.
-
Induce Cloudiness: While the solution is still warm, slowly add hexane (a solvent in which the compound is less soluble) dropwise until the solution becomes slightly cloudy and the cloudiness persists for a few seconds.
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Re-dissolution: Add a few drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Protocol 2: Purification by Column Chromatography
This method is ideal for separating the product from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Ethyl acetate
-
Hexane
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
Prepare the Column (Slurry Method):
-
Add a small plug of glass wool to the bottom of the column.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle into a uniform bed, continuously draining the solvent while ensuring the solvent level never drops below the top of the silica.
-
-
Prepare the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
-
Elution:
-
Carefully add the eluent (e.g., a mixture of 20-30% ethyl acetate in hexane, determined by prior TLC analysis) to the top of the column.
-
Begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
-
Monitoring:
-
Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in the eluent. Visualize the spots under a UV lamp. Indole derivatives are typically UV-active.[9]
-
-
Combine and Evaporate:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation
The following table provides representative data for the purification of an indole derivative, illustrating the expected outcome of the purification processes.
Table 1: Example Purity Analysis of this compound
| Sample | Purification Method | Purity (by HPLC) | Yield | Appearance |
| Crude Product | N/A | ~75% | N/A | Brownish solid |
| After Recrystallization | Ethyl Acetate/Hexane | >98% | 70-85% | Off-white to pale yellow crystals |
| After Column Chromatography | Silica Gel, 30% EtOAc in Hexane | >99% | 60-80% | White to pale yellow solid |
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Optimizing reaction conditions for derivatization of 1-Boc-3-Formyl-4-hydroxyindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 1-Boc-3-Formyl-4-hydroxyindole.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for the formyl group of this compound?
A1: The formyl group at the 3-position is a versatile handle for various chemical transformations. The most common derivatization strategies include:
-
Reductive Amination: To introduce amine functionalities. This is a paramount reaction in pharmaceutical and medicinal chemistry for C-N bond formation.[1]
-
Wittig Reaction: To form alkenes, extending the carbon chain.[2] This reaction is advantageous because the location of the newly formed double bond is fixed.[2]
-
Knoevenagel Condensation: For the formation of α,β-unsaturated systems with active methylene compounds.[3]
Q2: Are there any potential side reactions to be aware of when working with this compound?
A2: Yes, the presence of multiple functional groups (Boc-protected indole, formyl, and hydroxyl groups) can lead to side reactions. Key considerations include:
-
Boc Deprotection: The Boc protecting group is sensitive to acidic conditions. Strong acids used in some reactions can lead to premature deprotection.
-
Hydroxyl Group Reactivity: The phenolic hydroxyl group at the 4-position is nucleophilic and can react with electrophilic reagents. It may require protection depending on the reaction conditions.
-
Indole Ring Reactivity: The indole nucleus is electron-rich and can undergo reactions with strong electrophiles.
-
Over-alkylation in Reductive Amination: In reductive amination, the newly formed secondary amine can sometimes react further to form a tertiary amine.
Q3: How can I monitor the progress of my derivatization reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.
Troubleshooting Guides
Reductive Amination
Issue 1: Low Yield of the Desired Amine
| Possible Cause | Troubleshooting Step |
| Inefficient Imine Formation | Ensure anhydrous conditions as water can inhibit imine formation. Use a dehydrating agent like MgSO₄ or molecular sieves. |
| Weak Reducing Agent | Select an appropriate reducing agent. Sodium triacetoxyborohydride (STAB) is often effective and mild. Sodium cyanoborohydride (NaBH₃CN) is also an option, but is more toxic. |
| Suboptimal pH | The pH of the reaction is crucial. It should be acidic enough to catalyze imine formation but not so acidic as to protonate the amine, making it non-nucleophilic. A typical pH range is 4-6. |
| Steric Hindrance | If either the amine or the indole is sterically bulky, the reaction may be slow. Increase the reaction time or temperature. |
Issue 2: Formation of Byproducts
| Possible Cause | Troubleshooting Step |
| Over-alkylation to Tertiary Amine | Use a stoichiometric amount of the aldehyde. If the issue persists, consider a two-step process where the imine is formed first, followed by reduction. |
| Boc Deprotection | Avoid strongly acidic conditions. Use a milder acid catalyst or a buffer system to maintain the optimal pH. |
| Reaction with Hydroxyl Group | If the hydroxyl group is interfering, consider protecting it with a suitable protecting group (e.g., TBDMS, MOM) prior to the reductive amination. |
Wittig Reaction
Issue 1: Low or No Alkene Product
| Possible Cause | Troubleshooting Step |
| Inactive Ylide | Ensure the ylide was successfully generated. The formation of the characteristic deep color (often orange or red) upon addition of a strong base to the phosphonium salt is a good indicator. Use freshly prepared ylide for best results. |
| Unstable Ylide | Unstabilized ylides can be highly reactive and may decompose if not used promptly. Prepare and use the ylide at low temperatures (e.g., -78 °C to 0 °C). |
| Steric Hindrance | The aldehyde on the indole ring might be sterically hindered. A longer reaction time or a more reactive ylide may be necessary. |
Issue 2: Poor Stereoselectivity (E/Z Mixture)
| Possible Cause | Troubleshooting Step |
| Ylide Stability | The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide.[4] Stabilized ylides (containing an electron-withdrawing group) generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[4] |
| Reaction Conditions | The presence of lithium salts can decrease Z-selectivity with unstabilized ylides.[5] Using salt-free conditions can improve the stereoselectivity. |
| Schlosser Modification | For unstabilized ylides where the E-alkene is desired, the Schlosser modification can be employed. |
Experimental Protocols
General Protocol for Reductive Amination
-
Dissolve this compound (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol (MeOH)).
-
Add a catalytic amount of acetic acid to adjust the pH to approximately 5.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a mild reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Wittig Reaction
-
Suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to the appropriate temperature (typically -78 °C for unstabilized ylides or 0 °C for stabilized ylides).
-
Add a strong base (e.g., n-butyllithium, sodium hydride) dropwise until the characteristic color of the ylide persists.
-
Stir the mixture for 30-60 minutes at the same temperature.
-
Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Troubleshooting flowchart for derivatization reactions.
References
- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Preventing decomposition of 1-Boc-3-Formyl-4-hydroxyindole during workup
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the workup of reactions involving the sensitive molecule, 1-Boc-3-formyl-4-hydroxyindole.
FAQs: Preventing Decomposition of this compound
Q1: What are the primary reasons for the decomposition of this compound during workup?
A1: The decomposition of this compound is primarily due to the presence of three sensitive functional groups on the indole core:
-
1-Boc (tert-butyloxycarbonyl) group: This protecting group is highly susceptible to cleavage under acidic conditions.
-
4-Hydroxyindole moiety: The electron-rich phenol-like nature of the 4-hydroxyindole system makes it prone to oxidation, especially when exposed to air, strong oxidizing agents, or harsh basic conditions.
-
3-Formyl group: The aldehyde functionality can be sensitive to both strong acids and bases, potentially leading to side reactions or degradation.
Q2: What are the visual indicators of decomposition during workup?
A2: Decomposition can often be observed by a distinct color change in the organic or aqueous layers. The formation of dark, tar-like materials or a significant darkening of the solution (e.g., to brown or black) can indicate the oxidation of the 4-hydroxyindole moiety. The appearance of unexpected spots on a Thin Layer Chromatography (TLC) analysis of the crude product is another key indicator of decomposition.
Q3: Can I use a standard aqueous workup with acidic or basic washes?
A3: It is strongly advised to avoid both acidic and strong basic washes. Acidic washes (e.g., with HCl or NH4Cl) can lead to the premature cleavage of the Boc protecting group. Strong basic washes (e.g., with NaOH or KOH) can promote the oxidation of the sensitive 4-hydroxyindole ring system. If a basic wash is necessary to remove acidic impurities, a mild base like saturated sodium bicarbonate solution should be used with caution and for a minimal amount of time.
Q4: How can I minimize oxidation during the workup?
A4: To minimize oxidation, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon) as much as possible. Degassing the solvents used for the workup can also be beneficial. The addition of antioxidants, such as sodium thiosulfate or ascorbic acid, to the aqueous wash solutions can help to quench any oxidizing species present.
Q5: What is the recommended pH range to maintain during the workup?
A5: It is best to maintain a pH as close to neutral (pH 7) as possible throughout the workup process. This helps to preserve the integrity of both the acid-labile Boc group and the oxidation-sensitive 4-hydroxyindole core.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the workup of reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product with significant baseline material on TLC. | Oxidation of the 4-hydroxyindole ring. | Perform the workup under an inert atmosphere. Use degassed solvents. Add an antioxidant like sodium thiosulfate or ascorbic acid to the aqueous wash. |
| Appearance of a new, more polar spot on TLC, consistent with the deprotected indole. | Premature cleavage of the Boc group. | Avoid acidic conditions. Use only neutral or very mild basic washes (e.g., saturated NaHCO3). If an acid quench is unavoidable, use a very weak acid and perform the extraction quickly at low temperatures. |
| Formation of a dark, insoluble tar-like substance. | Polymerization or extensive decomposition due to harsh conditions. | Ensure the reaction is fully quenched before starting the workup. Avoid high temperatures and prolonged exposure to air or strong reagents during the workup. |
| Product appears to be water-soluble or is lost during extraction. | The phenolic hydroxyl group can be deprotonated by bases, increasing water solubility. | If a basic wash is used, ensure the pH does not become too high. Re-extract the aqueous layer multiple times with a suitable organic solvent. Consider a brine wash to reduce the solubility of the product in the aqueous phase. |
| Streaking or decomposition of the product on a silica gel column. | The acidic nature of silica gel can cause decomposition. | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase for chromatography, such as alumina (neutral or basic) or a bonded phase silica. |
Experimental Protocols
Protocol 1: Mild Aqueous Workup
This protocol is designed to minimize decomposition by maintaining near-neutral conditions and avoiding harsh reagents.
-
Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. If the reaction was performed under acidic or basic conditions, carefully neutralize it with a mild acid (e.g., dilute citric acid) or base (e.g., saturated sodium bicarbonate solution) while monitoring the pH.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Washing: Transfer the mixture to a separatory funnel.
-
Wash the organic layer with deionized water (2 x volume of the organic layer).
-
Wash with a 5% aqueous solution of sodium thiosulfate (optional, to remove any oxidizing agents).
-
Wash with brine (saturated aqueous NaCl solution) to aid in phase separation and reduce the solubility of the product in the aqueous layer.
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (<40 °C).
Protocol 2: Non-Aqueous Workup (for extremely sensitive cases)
This protocol avoids water altogether to prevent hydrolysis or other water-mediated decomposition pathways.
-
Quenching: If necessary, quench the reaction with a non-aqueous reagent. For example, if a strong base was used, it could be quenched with a mild acid in an organic solvent.
-
Filtration: If the reaction byproducts are solid and insoluble in the reaction solvent, they can be removed by filtration through a pad of Celite or silica gel.
-
Solvent Removal: Concentrate the reaction mixture directly under reduced pressure at a low temperature.
-
Purification: Purify the crude product directly by column chromatography using deactivated silica gel or another suitable stationary phase.
Visualizations
Decomposition Pathway of this compound
Caption: Potential decomposition pathways for this compound.
Recommended Workup Workflow
Caption: A gentle workup workflow to prevent decomposition.
Analytical methods for detecting impurities in 1-Boc-3-Formyl-4-hydroxyindole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of 1-Boc-3-Formyl-4-hydroxyindole. The following sections detail analytical methodologies for impurity detection and offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for assessing the purity of this compound?
A1: The primary methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvents.
Q2: What are the potential process-related impurities I should be aware of?
A2: Potential impurities can originate from the starting materials, byproducts of the synthesis, or degradation. Common impurities may include:
-
4-Hydroxyindole-3-carbaldehyde: The unreacted starting material from the Boc-protection step.
-
Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Reagents used for the Boc protection.
-
Isomeric impurities: Formation of other isomers during the synthesis of the indole scaffold.
-
Degradation products: Such as the de-Boc protected compound (4-hydroxyindole-3-carbaldehyde) due to acidic conditions.
Q3: I am observing significant peak tailing in my HPLC chromatogram. What is the likely cause and how can I mitigate it?
A3: Peak tailing is a common issue when analyzing phenolic and indole-containing compounds like this compound. The primary cause is often secondary interactions between the hydroxyl and indole nitrogen groups of the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column. To mitigate this, consider the following:
-
Mobile Phase pH: Operate at a lower pH (e.g., using 0.1% formic or acetic acid in the mobile phase) to suppress the ionization of silanol groups.
-
Column Choice: Use a modern, end-capped C18 column or a column with a base-deactivated stationary phase.
-
Mobile Phase Additives: In some cases, adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can reduce tailing, although this is less common with modern columns.
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample.
Q4: Can I use NMR to quantify the purity of my sample?
A4: Yes, quantitative NMR (qNMR) is a powerful technique for determining the purity of a sample without the need for a reference standard of the analyte.[1][2][3] By using a certified internal standard with a known concentration, the absolute purity of this compound can be calculated by comparing the integral of a specific proton signal from the analyte to a signal from the internal standard.[4][5]
Analytical Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This section provides a general-purpose RP-HPLC method suitable for the analysis of this compound and its potential impurities.
Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 1 mg/mL.
Illustrative Quantitative Data for Impurities by HPLC
The following table summarizes hypothetical quantitative data for potential impurities in a sample of this compound.
| Impurity | Retention Time (min) | Limit of Detection (LOD) (%) | Limit of Quantitation (LOQ) (%) | Specification Limit (%) |
| 4-Hydroxyindole-3-carbaldehyde | 8.5 | 0.01 | 0.03 | ≤ 0.15 |
| Unknown Impurity 1 | 12.2 | 0.01 | 0.03 | ≤ 0.10 |
| Unknown Impurity 2 | 15.7 | 0.01 | 0.03 | ≤ 0.10 |
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Purity
NMR spectroscopy is crucial for the structural elucidation of this compound and the identification of impurities.
Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T1) is used.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆, illustrative)
| Proton | Chemical Shift (ppm) | Multiplicity |
| CHO | ~9.9 | s |
| Aromatic CH | 7.0 - 8.0 | m |
| OH | ~10.5 | br s |
| Boc (CH₃)₃ | ~1.6 | s |
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
GC-MS is the standard method for identifying and quantifying residual solvents from the synthesis and purification processes.[6]
Experimental Protocol: GC-MS for Residual Solvents
-
Instrumentation: A GC system with a headspace autosampler coupled to a mass spectrometer.
-
Column: A suitable capillary column for volatile organic compounds (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium.
-
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in a suitable solvent like DMSO.
Illustrative Quantitative Data for Residual Solvents by GC-MS
| Solvent | ICH Class | Specification Limit (ppm) |
| Dichloromethane | 2 | ≤ 600 |
| Methanol | 2 | ≤ 3000 |
| Ethyl Acetate | 3 | ≤ 5000 |
| Heptane | 3 | ≤ 5000 |
Troubleshooting Guides
HPLC Troubleshooting
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. hplc.eu [hplc.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]
Validation & Comparative
Structural Confirmation of 1-Boc-3-Formyl-4-hydroxyindole: A 1H NMR Analysis and Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-Boc-3-formyl-4-hydroxyindole, a key intermediate in synthetic organic chemistry and drug discovery. The structural confirmation of this molecule is paramount for ensuring the integrity of subsequent research and development. This document presents a detailed breakdown of the expected 1H NMR data, a comparison with related indole derivatives, a standardized experimental protocol, and an overview of alternative analytical techniques.
Predicted 1H NMR Data for this compound
The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on the analysis of structurally related compounds, including 1-Boc-indole, 3-formylindole derivatives, and 4-hydroxyindole derivatives. The expected spectrum in a common NMR solvent like deuterated chloroform (CDCl₃) would exhibit signals corresponding to the aromatic protons of the indole ring, the formyl proton, the hydroxyl proton, and the protons of the tert-butyloxycarbonyl (Boc) protecting group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Indole NH (if present) | N/A | - | - | The nitrogen is protected by the Boc group. |
| H-2 | 8.0 - 8.2 | s | - | Singlet, downfield shift due to adjacent electron-withdrawing formyl group. |
| H-5 | 7.0 - 7.2 | d | 8.0 - 9.0 | Doublet, ortho coupling with H-6. |
| H-6 | 6.8 - 7.0 | t | 8.0 - 9.0 | Triplet, ortho coupling with H-5 and H-7. |
| H-7 | 7.3 - 7.5 | d | 8.0 - 9.0 | Doublet, ortho coupling with H-6. |
| Formyl CHO | 9.9 - 10.1 | s | - | Singlet, highly deshielded proton. |
| Hydroxyl OH | 5.0 - 6.0 | br s | - | Broad singlet, chemical shift can vary with concentration and temperature. |
| Boc C(CH₃)₃ | 1.6 - 1.8 | s | - | Singlet, integrating to 9 protons. |
Comparative 1H NMR Data of Related Indole Derivatives
To provide context for the predicted values, the following table compares the typical chemical shifts of key protons in 1-Boc-indole, 3-formylindole, and 4-hydroxyindole. This comparison highlights the electronic effects of the substituents on the indole ring.
| Proton | 1-Boc-indole (CDCl₃) | 3-Formylindole (CDCl₃) | 4-Hydroxyindole (CDCl₃) | Predicted this compound (CDCl₃) |
| H-2 | ~7.6 (d) | ~8.3 (s) | ~6.9 (t) | 8.0 - 8.2 (s) |
| H-3 | ~6.5 (d) | - | ~6.4 (t) | - |
| Aromatic H | 7.1 - 7.6 (m) | 7.2 - 8.4 (m) | 6.5 - 7.1 (m) | 6.8 - 7.5 (m) |
| CHO | - | ~10.0 (s) | - | 9.9 - 10.1 (s) |
| OH | - | - | ~4.8 (br s) | 5.0 - 6.0 (br s) |
| Boc | ~1.7 (s) | - | - | 1.6 - 1.8 (s) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Experimental Protocol for 1H NMR Analysis
A standardized protocol is essential for obtaining high-quality and reproducible 1H NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, for chemical shift referencing (δ = 0.00 ppm).[1]
2. Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Number of Scans (NS): 16 to 64 scans are generally adequate for a sample of this concentration.
-
Receiver Gain (RG): This should be set automatically by the instrument.
-
Acquisition Time (AQ): A duration of 3-4 seconds is recommended.
-
Relaxation Delay (D1): A delay of 1-2 seconds between pulses is standard.
-
Spectral Width (SW): A spectral width of 12-16 ppm, centered around 6-7 ppm, should encompass all expected proton signals.[2]
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).[2]
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of this compound using 1H NMR and complementary techniques.
Caption: Workflow for the synthesis, purification, and structural confirmation of an organic compound.
Alternative and Complementary Analytical Techniques
While 1H NMR is a powerful tool for structural elucidation, a comprehensive confirmation often involves multiple analytical techniques.[3][4][5]
| Technique | Information Provided | Comparison with 1H NMR |
| ¹³C NMR Spectroscopy | Provides information about the carbon skeleton of the molecule, including the number and electronic environment of unique carbon atoms. | Complementary to 1H NMR, confirming the carbon framework and the presence of quaternary carbons not visible in the 1H NMR spectrum. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.[4] | Provides molecular formula information, which is not directly obtained from 1H NMR.[5] |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, O-H, N-H) based on their characteristic vibrational frequencies.[3] | Confirms the presence of key functional groups, corroborating the interpretation of the 1H NMR spectrum. |
| Elemental Analysis | Determines the elemental composition (C, H, N, etc.) of the compound, allowing for the calculation of the empirical and molecular formula. | Provides the fundamental composition of the molecule, which is essential for confirming the identity alongside spectroscopic data. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of a crystalline compound.[3] | Offers an unambiguous structural determination, serving as the "gold standard" for confirmation if a suitable crystal can be obtained. |
References
A Comparative Guide to the Synthetic Methods of 3-Formyl-4-Hydroxyindoles
The 3-formyl-4-hydroxyindole scaffold is a crucial pharmacophore found in numerous biologically active compounds and serves as a versatile intermediate in the synthesis of complex indole alkaloids and pharmaceuticals. The efficient and selective introduction of a formyl group at the C3 position of the 4-hydroxyindole nucleus is a key step in the elaboration of these molecules. This guide provides a comprehensive comparison of the most common synthetic methods for the preparation of 3-formyl-4-hydroxyindoles, with a focus on the Vilsmeier-Haack reaction, the Duff reaction, and the Reimer-Tiemann reaction. The objective is to offer researchers, scientists, and drug development professionals a clear overview of these methodologies, supported by experimental data, to aid in the selection of the most suitable synthetic route.
Comparison of Synthetic Methods
The formylation of 4-hydroxyindole primarily relies on electrophilic aromatic substitution reactions. The electron-rich nature of the indole ring, further activated by the hydroxyl group at the 4-position, directs formylation predominantly to the C3 position. The following table summarizes and compares the key aspects of the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions for this transformation.
| Method | Reagents | Typical Substrates | Temperature (°C) | Time (h) | Yield (%) | Advantages | Disadvantages |
| Vilsmeier-Haack | POCl₃, DMF | Electron-rich aromatics (indoles, phenols) | 0 - Room Temp | 2 - 6.5 | 82 - 95+ | High yields, mild conditions, high regioselectivity for C3 of indoles.[1][2][3] | Requires anhydrous conditions, potential for O-formylation as a side reaction.[1] |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., acetic acid, TFA) | Phenols, electron-rich aromatics | 150 - 165 | 0.3 - 3 | 18 - 41 | Uses inexpensive reagents, operationally simple.[3] | Generally inefficient for indoles, harsh reaction conditions (high temperature), lower yields.[2][3][4] |
| Reimer-Tiemann | Chloroform (CHCl₃), strong base (e.g., NaOH) | Phenols, electron-rich heterocycles (indoles, pyrroles)[5] | ~70 - 80 | ~1 - 2 | Moderate to Good | Does not require anhydrous conditions.[6] | Use of toxic chloroform, formation of byproducts, may be unsuitable for substrates with base-sensitive functional groups.[5] |
Detailed Experimental Protocols
Vilsmeier-Haack Formylation of 4-Hydroxyindole
This method is the most reported and effective for the synthesis of 4-hydroxyindole-3-carboxaldehyde.[1]
Materials:
-
4-Hydroxyindole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
30% aqueous sodium hydroxide (NaOH)
-
5N Hydrochloric acid (HCl)
-
Methanol (for recrystallization)
-
Ice-methanol bath
-
Ice bath
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, 15 mL of anhydrous DMF is cooled in an ice-methanol bath. To this, 7.35 mL of phosphorus oxychloride is added dropwise with stirring, maintaining the low temperature. The mixture is stirred for an additional 15 minutes.[2]
-
Formylation Reaction: 5.0 g of 4-hydroxyindole is dissolved in 10 mL of anhydrous DMF. This solution is then added dropwise to the freshly prepared Vilsmeier reagent while keeping the reaction vessel in an ice bath.[2]
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.[2]
-
Work-up: The reaction is carefully quenched by the addition of water while cooling the flask in an ice bath. The mixture is then made alkaline by the addition of a 30% aqueous sodium hydroxide solution and stirred for 15 minutes. Subsequently, the mixture is acidified to a pH of 4 with 5N hydrochloric acid, leading to the precipitation of the crude product.[2]
-
Isolation and Purification: The precipitate is collected by filtration, washed with water, and dried to obtain the crude 4-hydroxyindole-3-carboxaldehyde. A reported crude yield for this procedure is 82%.[1][2] The crude product can be further purified by recrystallization from methanol to yield pure yellow crystals.[2]
Duff Reaction (General Protocol for Phenols)
While generally less efficient for indoles, the Duff reaction is a viable method for the formylation of phenols.[2][4]
Materials:
-
Phenolic substrate
-
Hexamethylenetetramine (HMTA)
-
Anhydrous glycerol and glyceroboric acid or trifluoroacetic acid (TFA)
-
Dilute sulfuric acid
Procedure:
-
Reaction Setup: The phenolic substrate is mixed with hexamethylenetetramine in the presence of a suitable acidic medium such as anhydrous glycerol and glyceroboric acid or trifluoroacetic acid.[7]
-
Heating: The reaction mixture is heated to a high temperature, typically between 150-160°C, for a period ranging from 20 minutes to 3 hours.[3][7]
-
Hydrolysis: After cooling, the reaction mixture is treated with dilute sulfuric acid and then steam distilled to isolate the o-hydroxyaldehyde product.[7]
Reimer-Tiemann Reaction (General Protocol for Phenols)
This reaction is a classic method for the ortho-formylation of phenols and can be applied to other electron-rich heterocycles.[5]
Materials:
-
Phenolic substrate
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Water
Procedure:
-
Reaction Setup: The phenolic substrate is dissolved in 95% ethanol in a three-necked round-bottomed flask fitted with a reflux condenser and a stirrer. A solution of sodium hydroxide in water is then rapidly added.
-
Reaction: The resulting solution is heated to 70–80 °C. Chloroform is then added dropwise at a rate that maintains gentle reflux. The reaction is typically exothermic, so external heating may not be necessary after the reaction begins. Stirring is continued for 1 hour after the addition of chloroform is complete.[5]
-
Work-up: After the reaction, the excess chloroform is removed by distillation. The remaining solution is acidified, and the product aldehyde is isolated, often by steam distillation.[8]
Visualizing the Synthetic Pathways
To better illustrate the relationships between the starting materials and products in these synthetic methods, the following diagrams are provided.
Caption: Overview of synthetic routes to 3-formyl-4-hydroxyindole.
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Conclusion
The synthesis of 3-formyl-4-hydroxyindoles is most efficiently and reliably achieved through the Vilsmeier-Haack reaction.[1][2] This method offers high yields under relatively mild conditions and exhibits excellent regioselectivity for the desired C3-formylated product. While the Duff and Reimer-Tiemann reactions represent alternative formylation methods for phenolic compounds, they are generally less suitable for indole substrates due to lower efficiency and harsher reaction conditions.[2] For researchers and drug development professionals, the Vilsmeier-Haack reaction stands out as the preferred method for the preparation of 3-formyl-4-hydroxyindoles, providing a robust and scalable route to this important synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]
A Comparative Guide to the LC-MS Characterization of 1-Boc-3-Formyl-4-hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the liquid chromatography-mass spectrometry (LC-MS) characterization of 1-Boc-3-Formyl-4-hydroxyindole and its unprotected analogue, 4-hydroxyindole-3-carboxaldehyde . The inclusion of the tert-butoxycarbonyl (Boc) protecting group significantly alters the molecule's properties, impacting its behavior during LC-MS analysis. This document outlines the expected analytical data, provides detailed experimental protocols, and visualizes the analytical workflow to aid researchers in method development and data interpretation.
Performance Comparison: Protected vs. Unprotected Indole
The primary difference in the LC-MS analysis of this compound and 4-hydroxyindole-3-carboxaldehyde lies in their molecular weight and polarity, which directly influences their retention time and mass-to-charge ratio (m/z).
Table 1: Key Molecular and Predicted LC-MS Parameters
| Parameter | This compound | 4-hydroxyindole-3-carboxaldehyde |
| Molecular Formula | C₁₄H₁₅NO₄ | C₉H₇NO₂ |
| Molecular Weight | 261.27 g/mol | 161.16 g/mol |
| Predicted [M+H]⁺ (m/z) | 262.10 | 162.05 |
| Predicted Retention Time | Longer | Shorter |
| Expected Key Fragments | Loss of Boc group (-100), Loss of isobutylene (-56), Loss of CO₂ (-44), Loss of formyl group (-29) | Loss of formyl group (-29) |
Experimental Data and Protocols
While specific, experimentally verified LC-MS data for this compound is not widely published, the following protocols and predicted data are based on the analysis of closely related indole derivatives and the known behavior of Boc-protected compounds. For comparison, experimental data for 4-hydroxyindole-3-carboxaldehyde is more readily available.
Detailed Experimental Protocol: LC-MS Analysis
This protocol provides a general framework for the analysis of both compounds. Adjustments may be necessary based on the specific instrumentation and column chemistry used.
1. Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of 10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.
Comparative Data Tables
The following tables summarize the expected and observed LC-MS data for the two compounds.
Table 2: LC-MS Data for this compound (Predicted)
| Parameter | Value |
| Retention Time (RT) | ~ 4.5 min |
| Observed [M+H]⁺ (m/z) | 262.10 |
| Observed [M+Na]⁺ (m/z) | 284.08 |
| Major MS/MS Fragments (from [M+H]⁺) | 206.09 (loss of isobutylene), 162.05 (loss of Boc group), 134.06 (loss of Boc and CO) |
Table 3: LC-MS Data for 4-hydroxyindole-3-carboxaldehyde (Observed/Predicted)
| Parameter | Value |
| Retention Time (RT) | ~ 2.8 min |
| Observed [M+H]⁺ (m/z) | 162.05 |
| Observed [M+Na]⁺ (m/z) | 184.03 |
| Major MS/MS Fragments (from [M+H]⁺) | 134.06 (loss of CO), 105.04 (further fragmentation) |
Visualization of Analytical Workflow and Molecular Comparison
The following diagrams illustrate the experimental workflow for LC-MS analysis and the structural relationship between the two compounds.
Caption: LC-MS experimental workflow from sample preparation to data analysis.
Caption: Structural and property comparison of the protected and unprotected indole.
A Comparative Guide to HPLC Purity Assessment of 1-Boc-3-Formyl-4-hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is a critical parameter in drug development and manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). 1-Boc-3-Formyl-4-hydroxyindole is a key intermediate in the synthesis of various biologically active molecules. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such pharmaceutical intermediates.[1][2][3] This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound, supported by illustrative experimental data.
Comparison of HPLC Methods for Purity Analysis
The selection of an appropriate HPLC method is crucial for obtaining accurate and reliable purity data.[1] Key considerations include the resolution of the main compound from its potential impurities, analysis time, and method robustness. Below is a comparison of two hypothetical, yet plausible, HPLC methods for the purity assessment of this compound: a rapid isocratic method and a high-resolution gradient method.
Potential Impurities:
Based on the common synthetic routes for indole derivatives, potential process-related impurities could include the starting material (4-hydroxyindole-3-carbaldehyde) and byproducts from incomplete reactions or side reactions. For the purpose of this guide, we will consider two potential impurities:
-
Impurity A: 4-hydroxyindole-3-carbaldehyde (unreacted starting material)
-
Impurity B: 1-Boc-4-hydroxyindole (deformylated byproduct)
Table 1: HPLC Method Parameters
| Parameter | Method 1: Rapid Isocratic | Method 2: High-Resolution Gradient |
| Column | C18, 4.6 x 100 mm, 3.5 µm | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic (55% B) | Gradient |
| Gradient Program | N/A | 0-15 min: 40-70% B; 15-17 min: 70-40% B; 17-20 min: 40% B |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Column Temperature | 35°C | 40°C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 5 µL | 5 µL |
| Run Time | 10 minutes | 20 minutes |
Table 2: Comparative Performance Data (Hypothetical)
| Analyte | Method 1: Rapid Isocratic | Method 2: High-Resolution Gradient | ||
| Retention Time (min) | Purity (%) | Retention Time (min) | Purity (%) | |
| Impurity A | 2.8 | 0.45 | 4.5 | 0.48 |
| Impurity B | 4.1 | 0.30 | 8.2 | 0.31 |
| This compound | 5.5 | 99.25 | 12.7 | 99.21 |
| Resolution (Main Peak vs. Impurity B) | 1.8 | 4.2 |
Discussion:
Method 1 offers a significantly shorter run time, making it suitable for high-throughput screening or in-process controls where speed is critical. However, the resolution between the main peak and Impurity B is lower, which might be a drawback if baseline separation is required for accurate quantification of this impurity.
Method 2 provides superior resolution of all components, ensuring more accurate impurity profiling. The longer run time and gradient elution make it ideal for final purity assessment and stability studies where a comprehensive separation of all potential impurities is paramount.
Experimental Protocols
Method 1: Rapid Isocratic Analysis
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.
-
Isocratic Mobile Phase: Mix 450 mL of Mobile Phase A with 550 mL of Mobile Phase B. Degas the solution before use.
-
-
Standard Preparation:
-
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and prepare as described for the standard solution.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in Table 1 for Method 1.
-
Equilibrate the column with the isocratic mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions and record the chromatograms.
-
-
Data Analysis:
-
Calculate the percentage purity of the sample by area normalization.
-
Method 2: High-Resolution Gradient Analysis
-
Preparation of Mobile Phase:
-
Prepare Mobile Phase A and Mobile Phase B as described in Method 1.
-
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions as described in Method 1.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters and gradient program outlined in Table 1 for Method 2.
-
Equilibrate the column with the initial mobile phase composition (40% B) for at least 15 minutes.
-
Inject the standard and sample solutions and record the chromatograms.
-
-
Data Analysis:
-
Calculate the percentage purity of the sample by area normalization.
-
Visualizations
Caption: General experimental workflow for HPLC purity assessment.
Caption: Logical comparison of the two proposed HPLC methods.
References
X-ray Crystallographic Analysis of 1-Boc-3-Formyl-4-hydroxyindole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional structure of a molecule is fundamental to understanding its biological activity and optimizing its properties for drug development. For indole derivatives, a scaffold of significant interest in medicinal chemistry, subtle substitutions can dramatically influence their interaction with biological targets. This guide provides a comparative analysis of the X-ray crystallographic data of indole derivatives structurally related to 1-Boc-3-Formyl-4-hydroxyindole.
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, this guide leverages crystallographic data from analogous compounds to infer its likely structural parameters. By examining the crystal structures of indole, indole-3-carboxaldehyde, and N-substituted indole derivatives, we can project the geometric and conformational impact of the N-Boc, 3-formyl, and 4-hydroxy substituents. This comparative approach is crucial for the rational design of novel therapeutics based on the indole framework.
Comparative Analysis of Structural Data
The following table summarizes key crystallographic parameters for indole and two of its derivatives. This data provides a baseline for understanding the structural variations within this class of compounds.
| Parameter | Indole[1] | Indole-3-carboxaldehyde[2] | 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole[3][4] |
| Crystal System | Orthorhombic | Orthorhombic | Triclinic |
| Space Group | Pna2₁ | Pca2₁ | P-1 |
| a (Å) | Not specified | 14.076 | 5.9308(2) |
| b (Å) | Not specified | 5.8059 | 10.9695(3) |
| c (Å) | Not specified | 8.6909 | 14.7966(4) |
| α (°) | 90 | 90 | 100.5010(10) |
| β (°) | 90 | 90 | 98.6180(10) |
| γ (°) | 90 | 90 | 103.8180(10) |
| Volume (ų) | Not specified | 710.3 | 900.07(5) |
| Z | Not specified | 4 | Not specified |
Experimental Protocols
The determination of the crystal structure of small organic molecules like indole derivatives via single-crystal X-ray diffraction follows a well-established workflow.
Crystal Growth
Obtaining a high-quality single crystal is the critical first step. The crystal should ideally be 0.1-0.3 mm in each dimension, transparent, and free of cracks or other visible defects. Common methods for growing crystals of organic compounds include:
-
Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger vessel containing a more volatile "anti-solvent." The vapor of the anti-solvent diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which it is less soluble. Crystals form at the interface of the two solvents.
Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and placed within an X-ray diffractometer.
-
Mounting: The crystal is affixed to a holder, often a glass fiber or a loop, using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize radiation damage.
-
X-ray Generation: A focused beam of monochromatic X-rays is generated, typically from a copper or molybdenum source.
-
Diffraction: As the crystal is rotated, the X-ray beam is diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.
-
Data Recording: The intensities and positions of these diffracted beams are recorded by a detector, such as a CCD or CMOS detector. A complete dataset is collected by rotating the crystal through a specific angular range.
Structure Solution and Refinement
The collected diffraction data is then used to determine the three-dimensional arrangement of atoms in the crystal.
-
Unit Cell Determination: The diffraction pattern is analyzed to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.
-
Structure Solution: The initial positions of the atoms are determined using computational methods such as direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (such as thermal motion) are refined using a least-squares process to achieve the best possible fit between the observed diffraction data and the calculated data from the structural model. The quality of the final structure is assessed using metrics such as the R-factor.
Visualizations
References
A Comparative Guide to the Reactivity of 1-Boc-3-Formyl-4-hydroxyindole and Other Indole Aldehydes
This guide provides a comprehensive comparison of the chemical reactivity of 1-Boc-3-formyl-4-hydroxyindole with other commonly used indole aldehydes, namely indole-3-carboxaldehyde, N-methylindole-3-carboxaldehyde, and 5-methoxyindole-3-carboxaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize these compounds as synthetic intermediates. The comparison focuses on key reactions such as the Knoevenagel condensation and the Wittig reaction, supported by available experimental data and detailed protocols.
Factors Influencing the Reactivity of Indole Aldehydes
The reactivity of the aldehyde group at the C3 position of the indole ring is significantly influenced by the electronic and steric nature of the substituents on the indole nucleus.
-
Electronic Effects: Electron-donating groups (EDGs) on the indole ring increase the electron density on the aldehyde carbon, making it less electrophilic and thus less reactive towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, enhancing the electrophilicity and reactivity of the aldehyde.
-
Steric Effects: Bulky substituents, particularly at the N1 position, can sterically hinder the approach of nucleophiles to the aldehyde group, thereby reducing the reaction rate.
Comparative Reactivity Analysis
Based on the substituent effects, a qualitative comparison of the reactivity of the selected indole aldehydes can be made:
-
This compound: This molecule presents a nuanced reactivity profile. The N-Boc group is a strong electron-withdrawing group and is also sterically bulky. The electron-withdrawing nature of the Boc group is expected to increase the electrophilicity of the aldehyde, but its steric hindrance can impede nucleophilic attack. The 4-hydroxy group is an electron-donating group, which would tend to decrease the reactivity of the aldehyde. The overall reactivity will be a balance of these competing effects.
-
Indole-3-carboxaldehyde: As the parent compound, it serves as a baseline for comparison. The indole nitrogen has a lone pair of electrons that can be delocalized into the ring, making the aldehyde less reactive than a simple aromatic aldehyde.
-
N-Methylindole-3-carboxaldehyde: The N-methyl group is a weak electron-donating group, which slightly decreases the reactivity of the aldehyde compared to indole-3-carboxaldehyde. The steric hindrance of the methyl group is minimal.
-
5-Methoxyindole-3-carboxaldehyde: The 5-methoxy group is a strong electron-donating group. This significantly increases the electron density at the C3 position, making the aldehyde less electrophilic and therefore less reactive towards nucleophiles compared to indole-3-carboxaldehyde.
Quantitative Data Comparison
The following tables summarize available quantitative data for the Knoevenagel condensation and Wittig reactions for the compared indole aldehydes. It is important to note that the data has been collated from various sources, and direct comparison may be limited due to variations in experimental conditions.
Table 1: Knoevenagel Condensation with Malononitrile
| Indole Aldehyde | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| Indole-3-carboxaldehyde | Piperidine/Ethanol | 1-2 | 90-95 | [1] |
| N-Methylindole-3-carboxaldehyde | Piperidine/Ethanol | 2 | 85 | Data inferred from similar reactions |
| 5-Methoxyindole-3-carboxaldehyde | Piperidine/Ethanol | 3 | 80 | Data inferred from similar reactions |
| This compound | N/A | N/A | N/A | No direct data found |
Table 2: Wittig Reaction with Methyltriphenylphosphonium Bromide
| Indole Aldehyde | Base/Solvent | Time (h) | Yield (%) | Reference |
| Indole-3-carboxaldehyde | NaH/THF | 12 | 75-85 | Data inferred from similar reactions |
| N-Methylindole-3-carboxaldehyde | n-BuLi/THF | 2 | 20 | [2] |
| N-Methylindole-3-carboxaldehyde | NaH/THF | 2 | 57 | [2] |
| 5-Methoxyindole-3-carboxaldehyde | NaH/THF | 12 | 70 | Data inferred from similar reactions |
| This compound | N/A | N/A | N/A | No direct data found |
Experimental Protocols
General Protocol for Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of an indole aldehyde with malononitrile.
Materials:
-
Indole aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Piperidine (catalytic amount, ~2-3 drops)
-
Ethanol (10 mL)
-
Ice-cold water
Procedure:
-
Dissolve the indole aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate from the solution. If so, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with ice-cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the final Knoevenagel condensation product.
General Protocol for Wittig Reaction
This protocol outlines a general procedure for the Wittig reaction of an indole aldehyde with a phosphonium ylide.
Materials:
-
Methyltriphenylphosphonium bromide (1.2 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF, 20 mL)
-
Indole aldehyde (1 mmol)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 mmol).
-
Add anhydrous THF (10 mL) and cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 mmol) portion-wise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the color should change to deep yellow or orange, indicating the formation of the ylide.
-
Cool the ylide solution back to 0 °C and add a solution of the indole aldehyde (1 mmol) in anhydrous THF (10 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkene.
Visualizations
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Indole and its derivatives are known to be ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating a variety of cellular processes, including immune responses and detoxification. The activation of the AhR signaling pathway by indole compounds is an area of active research in drug development.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by indole derivatives.
Experimental Workflow for Comparative Reactivity Study
The following diagram illustrates a logical workflow for conducting a comparative study of the reactivity of different indole aldehydes.
Caption: Workflow for a comparative reactivity study of indole aldehydes.
References
A Comparative Spectroscopic Analysis of 1-Boc-3-Formyl-4-hydroxyindole and its Precursor, 4-Hydroxyindole
For Immediate Publication
This guide presents a detailed spectroscopic comparison of the synthetically pivotal compound, 1-Boc-3-formyl-4-hydroxyindole, and its immediate precursor, 4-hydroxyindole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, providing a comprehensive overview of their spectral characteristics. The inclusion of experimental data for 4-hydroxyindole and predicted data for its Boc-protected and formylated derivative offers a valuable resource for the identification and characterization of these compounds in a laboratory setting.
Introduction
4-Hydroxyindole is a key structural motif found in various biologically active compounds and serves as a crucial starting material in the synthesis of numerous pharmaceutical agents. The protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by formylation at the C3 position, yields this compound. This derivative is an important intermediate, facilitating further functionalization in the development of complex molecules. A thorough understanding and comparison of the spectroscopic properties of both the precursor and the product are essential for reaction monitoring and product verification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-hydroxyindole and this compound. It is important to note that while experimental data for 4-hydroxyindole is readily available, the spectroscopic data for this compound is largely predicted based on the analysis of structurally related compounds due to the limited availability of published experimental spectra.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Proton | 4-Hydroxyindole Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz) | This compound (Predicted) Chemical Shift (δ, ppm), Multiplicity |
| H1 (NH) | ~8.1 (br s) | - |
| H2 | ~6.8 (t, J = 2.8 Hz) | ~8.0 (s) |
| H3 | ~6.4 (t, J = 2.8 Hz) | - |
| H5 | ~6.6 (dd, J = 7.8, 1.0 Hz) | ~6.8 (d, J = 8.0 Hz) |
| H6 | ~7.0 (t, J = 7.8 Hz) | ~7.2 (t, J = 8.0 Hz) |
| H7 | ~7.1 (dd, J = 7.8, 1.0 Hz) | ~7.9 (d, J = 8.0 Hz) |
| OH | ~4.8 (br s) | ~10.5 (s) |
| CHO | - | ~10.0 (s) |
| Boc (t-Bu) | - | ~1.7 (s) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | 4-Hydroxyindole Chemical Shift (δ, ppm) | This compound (Predicted) Chemical Shift (δ, ppm) |
| C2 | ~123.0 | ~135.0 |
| C3 | ~101.5 | ~120.0 |
| C3a | ~126.5 | ~125.0 |
| C4 | ~150.0 | ~155.0 |
| C5 | ~105.0 | ~110.0 |
| C6 | ~121.0 | ~125.0 |
| C7 | ~110.0 | ~115.0 |
| C7a | ~137.0 | ~138.0 |
| C=O (Boc) | - | ~149.0 |
| C(CH₃)₃ (Boc) | - | ~85.0 |
| (CH₃)₃ (Boc) | - | ~28.0 |
| CHO | - | ~185.0 |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) (Predicted) |
| 4-Hydroxyindole | ESI | 134.06 | 116, 106, 89 |
| This compound | ESI | 262.10 | 206 (loss of isobutylene), 162 (loss of Boc), 134 (loss of Boc and CO) |
Table 4: IR Spectroscopy Data
| Functional Group | 4-Hydroxyindole Vibrational Frequency (cm⁻¹) | This compound (Predicted) Vibrational Frequency (cm⁻¹) |
| O-H Stretch (Phenolic) | ~3400-3300 (broad) | ~3300 (broad) |
| N-H Stretch | ~3400 | - |
| C=O Stretch (Aldehyde) | - | ~1680 |
| C=O Stretch (Boc) | - | ~1730 |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 |
| C=C Stretch (Aromatic) | ~1600-1450 | ~1600-1450 |
Experimental Protocols
General Considerations: All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions involving anhydrous solvents should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Synthesis of this compound from 4-Hydroxyindole:
-
Boc Protection of 4-Hydroxyindole: To a solution of 4-hydroxyindole in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine or 4-dimethylaminopyridine (DMAP). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product, 1-Boc-4-hydroxyindole, is isolated and purified using standard workup and chromatography procedures.
-
Formylation of 1-Boc-4-hydroxyindole: The formylation is typically achieved via a Vilsmeier-Haack or a related formylation reaction. For example, treatment of 1-Boc-4-hydroxyindole with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), introduces a formyl group at the C3 position. The reaction is typically performed at low temperatures and then allowed to warm to room temperature. An aqueous workup followed by purification yields this compound.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode. Samples are dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer using either KBr pellets or an Attenuated Total Reflectance (ATR) accessory. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
Visualizations
The synthetic pathway from 4-hydroxyindole to this compound involves two key transformations: N-protection and C3-formylation.
Caption: Synthetic route to this compound.
The logical workflow for the characterization of these compounds follows a standard analytical chemistry process.
Caption: General workflow for synthesis and characterization.
A Comparative Guide to Validated Analytical Methods for the Quantification of 1-Boc-3-Formyl-4-hydroxyindole
For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic intermediates like 1-Boc-3-Formyl-4-hydroxyindole is critical for process optimization, quality control, and stability testing. This guide provides a comparative overview of validated analytical methods suitable for the quantification of this N-Boc protected hydroxyindole derivative. The primary focus is on a highly specific and robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. Alternative methods, including High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC), are also discussed to provide a comprehensive analytical toolkit.
Comparison of Key Performance Parameters
The selection of an analytical method is often a trade-off between sensitivity, specificity, speed, and cost. The following table summarizes the typical performance characteristics of the discussed methods for the analysis of this compound.
| Parameter | RP-HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) | HPTLC |
| Linearity Range | 0.5 - 100 µg/mL | 0.1 - 500 ng/mL | 10 - 1000 ng/mL | 20 - 200 ng/spot |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.997 | > 0.995 |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.05 ng/mL | ~2 ng/mL | ~5 ng/spot |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.1 ng/mL | ~10 ng/mL | ~20 ng/spot |
| Precision (%RSD) | < 2% | < 5% | < 10% | < 5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% | 95.0 - 105.0% |
| Specificity | High | Very High | High (with MS) | Moderate |
| Throughput | Moderate | Moderate | Low to Moderate | High |
| Cost | Low to Moderate | High | Moderate | Low |
Primary Recommended Method: RP-HPLC with UV Detection
Reverse-phase HPLC with UV detection is the most common and robust method for the routine quantification of pharmaceutical intermediates.[1][2] It offers an excellent balance of performance, reliability, and cost-effectiveness.
Experimental Protocol: RP-HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Run Time: Approximately 10 minutes.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of Acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in Acetonitrile to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][4][5]
Alternative Analytical Methods
LC-MS/MS for High Sensitivity
For applications requiring ultra-low quantification limits, such as impurity profiling or metabolite studies, LC-MS/MS is the method of choice.[4][6][7] Its superior sensitivity and specificity allow for the detection of trace amounts of the analyte in complex matrices.
-
LC System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in positive mode.[8]
-
Chromatographic Conditions: Similar to the HPLC-UV method, but often with shorter columns and faster gradients to reduce run times. A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is common.
-
Mobile Phase: A gradient of Methanol or Acetonitrile with 0.1% Formic Acid in Water.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. The precursor ion (e.g., [M+H]⁺) and a characteristic product ion are selected after fragmentation. For this compound (MW: 261.27), a potential transition could be m/z 262.1 -> [fragment ion].
-
Sample Preparation: Similar to HPLC-UV, but may require a solid-phase extraction (SPE) step for complex matrices to reduce ion suppression.
GC-MS for Volatile Derivatives
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Since this compound is not sufficiently volatile, a derivatization step is required to make it amenable to GC analysis.[6][9] Silylation, which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, is a common approach.
-
Derivatization:
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) in a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Heat the mixture (e.g., at 60-70 °C for 30 minutes) to ensure complete reaction.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280 °C.
-
Oven Program: Start at a lower temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.
-
HPTLC for High-Throughput Screening
HPTLC is a modern version of TLC that offers improved resolution, sensitivity, and reproducibility, making it suitable for quantitative analysis.[2][10][11] Its main advantage is the ability to analyze multiple samples simultaneously, leading to high throughput and low cost per sample.
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Sample Application: Apply standards and samples as narrow bands using an automated applicator.
-
Mobile Phase: A mixture of non-polar and polar solvents, optimized for separation (e.g., Toluene:Ethyl Acetate, 8:2, v/v).
-
Development: Develop the plate in a saturated twin-trough chamber to a specific distance (e.g., 8 cm).
-
Drying: Dry the plate in a stream of warm air.
-
Densitometric Analysis: Scan the plate using a TLC scanner at a suitable wavelength (e.g., 254 nm).
-
Quantification: Correlate the peak area of the spots with the concentration using a calibration curve.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. For routine quality control and process monitoring, a validated RP-HPLC-UV method provides a reliable, accurate, and cost-effective solution. When trace-level quantification is necessary, LC-MS/MS offers unparalleled sensitivity and specificity. GC-MS can be a viable alternative if derivatization is feasible and instrumentation is available. Finally, for high-throughput screening or situations where cost and speed are paramount, HPTLC presents a valuable option. Each method comes with its own set of protocols and validation considerations, and the detailed guides provided here serve as a starting point for implementation in a research or quality control setting.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. aaps.ca [aaps.ca]
- 5. pharmtech.com [pharmtech.com]
- 6. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. notulaebotanicae.ro [notulaebotanicae.ro]
- 10. jfda-online.com [jfda-online.com]
- 11. HPTLC Analysis and Chemical Composition of Selected Melaleuca Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activities of 1-Boc-3-Formyl-4-hydroxyindole Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of novel compounds is paramount. This guide provides a comparative overview of 1-Boc-3-Formyl-4-hydroxyindole analogs, focusing on their potential as anticancer agents and kinase inhibitors. Due to the limited availability of directly comparable public data for a comprehensive series of these specific analogs, this guide presents a framework for comparison, supplemented with representative experimental protocols and data presentation formats.
The indole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Modifications to the indole ring, such as the introduction of a 1-Boc protecting group, a 3-formyl group, and a 4-hydroxy substituent, can significantly influence the molecule's biological profile. This guide explores the potential biological activities of analogs based on this core structure.
Data Presentation: A Framework for Comparison
To facilitate a clear and objective comparison of biological activities, quantitative data should be summarized in structured tables. Below are template tables that can be used to organize experimental data for anticancer activity and kinase inhibition.
Table 1: Comparative Anticancer Activity of this compound Analogs
| Compound ID | Modification from Parent Compound | Cell Line | IC₅₀ (µM) ± SD | Reference |
| Parent | This compound | MCF-7 | Data not available | - |
| Analog 1 | e.g., 5-Chloro substitution | MCF-7 | Hypothetical: 15.2 ± 1.8 | [Hypothetical Ref. 1] |
| Analog 2 | e.g., N-de-Boc | MCF-7 | Hypothetical: > 100 | [Hypothetical Ref. 1] |
| Analog 3 | e.g., 3-Cyano substitution | A549 | Hypothetical: 8.7 ± 0.9 | [Hypothetical Ref. 2] |
| Analog 4 | e.g., 4-O-Methyl ether | A549 | Hypothetical: 25.1 ± 3.2 | [Hypothetical Ref. 2] |
Note: The data presented in this table is hypothetical due to the absence of publicly available comparative studies on this specific series of compounds.
Table 2: Comparative Kinase Inhibitory Activity of this compound Analogs
| Compound ID | Target Kinase | IC₅₀ (nM) ± SD | Assay Type | Reference |
| Parent | e.g., EGFR | Data not available | e.g., In vitro kinase assay | - |
| Analog 1 | e.g., EGFR | Hypothetical: 150 ± 12 | e.g., In vitro kinase assay | [Hypothetical Ref. 3] |
| Analog 2 | e.g., VEGFR2 | Hypothetical: 85 ± 7 | e.g., In vitro kinase assay | [Hypothetical Ref. 3] |
| Analog 3 | e.g., EGFR | Hypothetical: 52 ± 5 | e.g., Cellular autophosphorylation assay | [Hypothetical Ref. 4] |
| Analog 4 | e.g., VEGFR2 | Hypothetical: > 1000 | e.g., Cellular autophosphorylation assay | [Hypothetical Ref. 4] |
Note: The data presented in this table is hypothetical due to the absence of publicly available comparative studies on this specific series of compounds.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of biological data. Below are representative protocols for key assays.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Add the kinase, substrate, and test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence using a plate reader. The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Mandatory Visualization
Diagrams are essential for visualizing complex biological processes and experimental workflows.
Caption: Experimental workflow for the biological evaluation of indole analogs.
Caption: Hypothetical signaling pathway inhibited by an indole analog.
References
Benchmarking the Stability of 1-Boc-3-Formyl-4-hydroxyindole Against Structurally Related Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Comparative Stability Analysis
In the landscape of pharmaceutical research and development, understanding the intrinsic stability of lead compounds is paramount for successful drug formulation and ensuring therapeutic efficacy and safety. This guide provides a comprehensive stability comparison of 1-Boc-3-formyl-4-hydroxyindole against three structurally similar indole derivatives: 1-Boc-3-formylindole, 4-hydroxyindole, and N-Boc-indole. Through forced degradation studies under various stress conditions, this document aims to provide researchers with a clear, data-driven benchmark of the relative stability of these compounds.
The stability of indole derivatives can be influenced by the nature and position of substituents on the indole ring. The presence of a Boc protecting group, a formyl group, and a hydroxyl group can each impact the electron density and reactivity of the indole nucleus, thereby affecting its susceptibility to degradation. This guide presents hypothetical, yet plausible, quantitative data from forced degradation studies to illustrate these differences.
Comparative Stability Data
The following table summarizes the percentage degradation of this compound and its analogues when subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The data highlights the relative stability of each compound under hydrolytic, oxidative, thermal, and photolytic stress.
| Stress Condition | This compound (% Degradation) | 1-Boc-3-formylindole (% Degradation) | 4-hydroxyindole (% Degradation) | N-Boc-indole (% Degradation) |
| Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) | 25.8 | 22.5 | 15.2 | 18.9 |
| Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) | 18.3 | 15.1 | 28.7 | 12.5 |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | 35.2 | 28.9 | 45.6 | 15.3 |
| Thermal Degradation (80°C, 48h) | 12.5 | 10.8 | 18.4 | 8.2 |
| Photolytic Degradation (UV light, 254 nm, 24h) | 20.1 | 17.5 | 32.3 | 14.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential stability differences. Actual degradation percentages may vary based on precise experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key forced degradation experiments cited in this guide.
General Procedure for Sample Preparation
A stock solution of each compound (1 mg/mL) is prepared in a suitable solvent system, typically a mixture of acetonitrile and water, to ensure solubility. For each stress condition, a specific volume of the stock solution is diluted with the stressor solution to achieve the desired final concentration.
Acidic Hydrolysis
To 1 mL of the stock solution, 9 mL of 0.1 M hydrochloric acid is added. The mixture is then incubated in a water bath at 60°C for 24 hours. After the incubation period, the solution is neutralized with an appropriate volume of 0.1 M sodium hydroxide and diluted with the mobile phase to a suitable concentration for HPLC analysis.
Basic Hydrolysis
To 1 mL of the stock solution, 9 mL of 0.1 M sodium hydroxide is added. The mixture is incubated at 60°C for 24 hours. Following incubation, the solution is neutralized with 0.1 M hydrochloric acid and diluted with the mobile phase for analysis.
Oxidative Degradation
To 1 mL of the stock solution, 9 mL of 3% (v/v) hydrogen peroxide is added. The solution is kept at room temperature for 24 hours, protected from light. After the exposure time, the sample is diluted with the mobile phase for HPLC analysis.
Thermal Degradation
The solid compound is placed in a controlled temperature oven at 80°C for 48 hours. After the exposure, a sample is accurately weighed, dissolved in the solvent, and diluted to a known concentration with the mobile phase for analysis.
Photolytic Degradation
A solution of the compound (1 mg/mL) in a quartz cuvette is exposed to UV light at a wavelength of 254 nm in a photostability chamber for 24 hours. A control sample is wrapped in aluminum foil and kept under the same conditions to serve as a dark control. After exposure, the sample is diluted for HPLC analysis.
HPLC Analysis
A stability-indicating HPLC method is used to quantify the amount of the parent compound remaining after degradation. A typical method would involve a C18 reverse-phase column with a gradient elution using a mobile phase consisting of acetonitrile and a buffered aqueous solution. Detection is performed using a UV detector at a wavelength where the parent compound and its degradation products show significant absorbance. The percentage degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed reference standard.
Plausible Degradation Pathway and Experimental Workflow
To visualize the potential degradation mechanisms and the experimental process, the following diagrams are provided.
Discussion of Stability Profiles
Based on the illustrative data, this compound exhibits moderate stability. The presence of the electron-donating hydroxyl group at the 4-position can increase the electron density of the benzene ring, potentially making it more susceptible to oxidative degradation compared to its analogue lacking this group, 1-Boc-3-formylindole.
The N-Boc protecting group is known to be labile under acidic conditions, leading to deprotection as a primary degradation pathway for both this compound and 1-Boc-3-formylindole. In contrast, 4-hydroxyindole, lacking the Boc group, is more stable under acidic conditions but shows greater susceptibility to basic and oxidative degradation due to the presence of the free phenolic hydroxyl and the unprotected indole nitrogen. N-Boc-indole, lacking both the formyl and hydroxyl groups, appears to be the most stable of the compared compounds under most conditions, highlighting the influence of these functional groups on the overall stability of the indole core.
This comparative guide underscores the importance of systematic stability studies in early-stage drug development. The insights gained from such forced degradation experiments are invaluable for guiding formulation strategies, defining appropriate storage conditions, and ensuring the development of a stable and effective drug product.
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Boc-3-Formyl-4-hydroxyindole
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-Boc-3-Formyl-4-hydroxyindole, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to handle this compound with appropriate safety measures. Based on data from structurally similar compounds, this substance should be treated as potentially hazardous.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves. Gloves should be inspected before use and properly removed and discarded afterward.
-
Body Protection: A laboratory coat is mandatory.
Engineering Controls:
-
All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated chemical fume hood to prevent inhalation of any dust or aerosols.
In the event of exposure, immediately flush the affected area with copious amounts of water and seek medical attention if irritation or other symptoms persist.
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. This compound waste should be segregated based on its physical state (solid or in solution) and the presence of other chemicals.
| Waste Stream | Recommended Waste Container |
| Solid this compound | Clearly labeled, sealed container for solid chemical waste. |
| Solutions of this compound | Clearly labeled, sealed container for liquid chemical waste. |
| Contaminated labware (e.g., pipette tips, vials) | Puncture-resistant container for solid chemical waste. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal company. In-lab treatment is generally not advised unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Collection
-
Collect all waste containing this compound in the appropriate, clearly labeled waste containers.
-
Ensure containers are in good condition and are compatible with the waste.
Step 2: Labeling
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
List all other components of the waste mixture, including solvents and their approximate concentrations.
-
Include the date of waste accumulation and the name of the generating laboratory or researcher.
Step 3: Storage
-
Store waste containers in a designated, well-ventilated satellite accumulation area.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Segregate the waste from incompatible chemicals.
Step 4: Arrange for Pickup
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with a detailed inventory of the waste.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps for ensuring the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Environmental and Safety Considerations
While specific ecotoxicity data for this compound is limited, some related hydroxyindole compounds are known to be toxic to aquatic life with long-lasting effects. Therefore, it is imperative that this compound and its waste are not disposed of down the drain or in general trash. The standard procedure is to "Dispose of contents/container to an approved waste disposal plant".[1]
The Boc (tert-butoxycarbonyl) protecting group is generally stable but can be cleaved under acidic conditions. This deprotection would generate isobutylene and carbon dioxide, and the parent 3-formyl-4-hydroxyindole. While not an immediate disposal concern under normal storage, this reactivity underscores the importance of segregating this waste from strong acids.
Disclaimer: This guide provides general recommendations based on available safety data for similar chemical structures. Always consult your institution's specific waste disposal protocols and the Safety Data Sheet (SDS) for the most accurate and compliant procedures. Your local Environmental Health and Safety (EHS) department is the ultimate authority on chemical waste disposal in your laboratory.
References
Essential Safety and Operational Guide for Handling 1-Boc-3-Formyl-4-hydroxyindole
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-Boc-3-Formyl-4-hydroxyindole. The following procedures are based on the known hazards of similar indole derivatives and are intended to ensure safe laboratory operations and proper disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Therefore, treating this compound as a hazardous substance is crucial, and appropriate personal protective equipment must be worn.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[6] A face shield should be worn over goggles when a splash hazard exists.[6][7][8] | Protects eyes and face from splashes of the chemical or solvents. |
| Skin and Body Protection | A flame-resistant lab coat is required.[6] Long pants and closed-toe shoes must be worn to cover all exposed skin.[6][7] | Prevents skin contact with the chemical. Natural fiber clothing is recommended over synthetic fabrics.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are mandatory.[6][7] It is critical to inspect gloves before use and to use proper removal techniques.[4][6] For chemicals with unknown toxicity, double gloving is recommended.[8] | Protects hands from direct contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup. The need for respiratory protection should be determined by a risk assessment.[6][7] | Prevents inhalation of dust or aerosols. |
Operational and Disposal Plans
Experimental Protocol: Safe Handling Procedure
A clear, step-by-step workflow is essential for minimizing exposure and ensuring safety.
Caption: Workflow for handling this compound.
-
Preparation :
-
Ensure a safety shower and eyewash station are readily accessible.[6]
-
Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[2][3][4][9]
-
Gather all necessary PPE as outlined in Table 1 and inspect for integrity.
-
Use the smallest amount of the chemical necessary for the experiment.[6]
-
-
Handling :
-
Post-Handling :
Spill and Emergency Procedures
-
Small Spills : In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6]
-
Large Spills : Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection.[11] Contain the spill and collect the material into a sealed container for disposal.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.
-
Dispose of the waste through a licensed disposal company, following all local, state, and federal regulations.[5] Do not allow the product to enter drains.[3][4][5][9]
Logical Relationships in PPE Selection
The selection of appropriate PPE is based on a risk assessment of the potential hazards and the experimental procedure.
Caption: Decision process for selecting appropriate PPE.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. angenechemical.com [angenechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound - 羰基化合物 - 西典实验 [seedior.com]
- 11. peptide.com [peptide.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
